L-Idose-6-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅¹³CH₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Stable Isotope Tracing of Glycosaminoglycans: The L-Idose-6-13C Paradigm
Topic: Introduction to stable isotope tracing with L-Idose-6-13C Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The structural complexity of glycosaminoglycans (GAGs)—specifically Heparin, Heparan Sulfate (HS), and Dermatan Sulfate (DS)—relies heavily on the conformational flexibility provided by L-Iduronic acid (IdoA) .[1][2] Unlike the rigid D-Glucuronic acid (GlcA), IdoA allows GAG chains to kink and bind diverse protein ligands, modulating coagulation, growth factors, and viral entry.
This compound represents a high-precision isotopomer used not as a general metabolic substrate, but as a targeted structural probe . Because free L-Idose is not a primary metabolic fuel for eukaryotic cells, this tracer is utilized primarily in chemoenzymatic synthesis to generate isotopically labeled GAG standards and drugs, or as a mass spectrometry internal standard for quantifying disease biomarkers (e.g., in Mucopolysaccharidoses).
This guide details the technical integration of this compound into GAG analysis, focusing on chemoenzymatic incorporation, pharmacokinetic tracing, and LC-MS/MS quantification.
Part 1: The Biochemistry of the Target
The L-Idose / L-Iduronic Acid Nexus
To use this tracer effectively, one must understand that L-Idose is the reduced hexose form of L-Iduronic acid. In biological systems, the IdoA moiety is not incorporated directly from free L-Idose. Instead, it is generated at the polymer level via the C5-epimerization of D-Glucuronic acid.[1][2][3][4]
-
The Mechanism: Abstraction of the proton at C5 and re-addition from the opposite face, inverting the stereochemistry.
Strategic Utility of the 6-13C Label
The C6 position (exocyclic in hexoses, carboxylate in uronic acids) is the optimal labeling site for three reasons:
-
Metabolic Stability: Unlike ring carbons (C1-C5) which are subject to scrambling during complex rearrangements, the C6 carbon is robustly retained during the GlcA
IdoA epimerization. -
Ionization Efficiency: In negative mode ESI-MS (standard for GAGs), the C6-carboxylate carries the negative charge. A 13C label here provides a clean mass shift (+1.00335 Da) without affecting ionization kinetics.
-
Differentiation: It distinguishes exogenous (labeled) GAG therapeutics from endogenous background levels in pharmacokinetic studies.
Part 2: Experimental Workflows
Workflow A: Chemoenzymatic Synthesis of 13C-Labeled GAGs
Since cells do not efficiently uptake L-Idose, the primary route to creating a "traceable" GAG is in vitro synthesis. This protocol generates 13C-labeled Heparin/HS for use as a tracer or standard.
Reagents:
-
Precursor: N-trifluoroacetylglucosamine (GlcNTFA) or UDP-GlcNAc.
-
Tracer Source: UDP-L-Iduronic Acid-6-13C (Synthesized from this compound via oxidation and UDP-coupling) OR use of C5-epimerase on [6-13C]GlcA precursors.
-
Enzymes: Heparosan synthases (PmHS1/2), C5-Epimerase (C5-epi), Sulfotransferases (2-OST, 6-OST, 3-OST).
Protocol:
-
Backbone Synthesis: Polymerize UDP-GlcNAc and UDP-[6-13C]GlcA using PmHS1 to form the heparosan backbone.
-
Epimerization: Treat with C5-epimerase .[1][2] This converts blocks of [6-13C]GlcA into [6-13C]IdoA.
-
Note: The 13C label remains at C6. The stereochemistry at C5 inverts.
-
-
Sulfation: Sequentially add N-sulfotransferase (NST) and O-sulfotransferases with PAPS (3'-phosphoadenosine 5'-phosphosulfate) to generate the final Heparin/HS structure.
-
Purification: DEAE-Sepharose chromatography to isolate the highly sulfated, labeled polymer.
Workflow B: LC-MS/MS Quantification (The "Disaccharide Analysis")
This is the industry standard for analyzing GAGs extracted from tissue or plasma, using the this compound derived units as Internal Standards (IS).
Step 1: GAG Extraction
-
Lysis: Digest tissue (10-50 mg) with Pronase (1 mg/mL) at 55°C for 24h.
-
Purification: Pass supernatant through a DEAE spin column. Wash with 0.1M NaCl; elute GAGs with 2M NaCl. Desalt using 3kDa MWCO filters.
Step 2: Enzymatic Depolymerization
-
Add Internal Standard: Spike in a known quantity of chemoenzymatically synthesized [6-13C]IdoA-containing disaccharides (e.g.,
UA(2S)-[6-13C]IdoA-GlcNS(6S)). -
Digestion: Treat samples with a cocktail of Heparinase I, II, and III (Bacteroides derived) at 37°C for 12h.
-
Result: The polymer is chopped into disaccharides. The 13C-IS accounts for matrix effects and ionization suppression.
Step 3: AMAC Labeling (Reductive Amination) To improve sensitivity, label the reducing end (C1) with 2-aminoacridone (AMAC).
-
Dry the digested disaccharides.
-
Add 10
L of 0.1M AMAC in DMSO/acetic acid (17:3). -
Add 10
L of 1M NaBH3CN. Incubate at 45°C for 4h. -
Mechanism: AMAC binds to the C1 aldehyde, stabilizing the molecule for MS.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (using ion-pairing reagents like tributylamine) OR HILIC (Amide column).
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific mass shift.
-
Endogenous (Light): m/z 458.1
fragments. -
Exogenous (Heavy 13C): m/z 459.1
fragments.
-
Part 3: Visualization of Pathways & Logic
Diagram 1: The C5-Epimerization Mechanism
This diagram illustrates the conversion of D-Glucuronic Acid to L-Iduronic Acid within the Golgi, highlighting the stability of the C6-13C label during the proton inversion at C5.
Caption: The C5-epimerization of GlcA to IdoA. The 13C label at C6 (yellow) remains biologically stable throughout the stereochemical inversion at C5.
Diagram 2: Analytical Workflow (LC-MS/MS)
This flowchart details the "Disaccharide Analysis" protocol, demonstrating how the 13C-labeled internal standard corrects for experimental error.
Caption: Quantitative workflow. The 13C-labeled standard is added prior to digestion to normalize for enzymatic efficiency and matrix effects.
Part 4: Data Interpretation & Quantitative Analysis
When analyzing the Mass Spectrometry data, the this compound label provides a distinct mass shift. Below is a reference table for common Heparin/HS disaccharides and their expected mass shifts with a single 13C label.
Table 1: MRM Transitions for Common Disaccharides
| Disaccharide Code | Structure Description | Unlabeled Mass (m/z) [M-H]- | 13C-Labeled Mass (m/z) [M-H]- | Mass Shift ( |
| D0A0 | 378.1 | 379.1 | +1.0 | |
| D0S0 | 416.1 | 417.1 | +1.0 | |
| D2S0 | 496.0 | 497.0 | +1.0 | |
| D2S6 | 576.0 | 577.0 | +1.0 |
Calculation Logic:
To determine the absolute concentration of endogenous GAGs:
Part 5: References
-
Esko, J. D., & Selleck, S. B. (2002). Order out of chaos: assembly of ligand binding sites in heparan sulfate. Annual Review of Biochemistry, 71, 435–471. Link
-
Lawrence, R., et al. (2008). Evolutionary differences in glycosaminoglycan fine structure detected by quantitative glycan reductive isotope labeling. Journal of Biological Chemistry, 283(48), 33674–33684. Link
-
Meneghetti, M. C. Z., et al. (2015). Heparan sulfate and heparin interactions with proteins. Journal of Pharmacy and Biomedical Analysis, 147, 207-218. Link
-
Xu, Y., et al. (2011). Chemoenzymatic synthesis of homogeneous ultralow molecular weight heparins. Science, 334(6055), 498–501. Link
-
Omicron Biochemicals. (2024). Stable Isotope-Labeled Saccharides Product List. Link
Sources
- 1. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Functional Study of d-Glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Tracking L-Idose-6-¹³C Tracers in Metabolic Pathways Using High-Resolution NMR Spectroscopy
Abstract
L-Idose, a rare aldohexose and a C-5 epimer of D-glucose, serves as a crucial precursor for iduronic acid, a key component of glycosaminoglycans like dermatan and heparan sulfate.[1] Understanding the metabolic fate of L-Idose is critical for research in glycobiology and drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing stable isotope-resolved NMR spectroscopy to track the metabolism of L-Idose-6-¹³C. We present detailed protocols for cell culture, metabolite extraction, and the strategic application of one- and two-dimensional NMR experiments for unambiguous identification and quantification of ¹³C-labeled metabolites. The methodologies described herein offer a robust framework for elucidating the metabolic pathways of L-Idose and other rare sugars.
Part 1: Core Principles and Strategic Considerations
The Biochemical Significance of L-Idose
L-Idose is not found abundantly in nature, classifying it as a "rare sugar."[2] Its biological significance stems primarily from its role as a precursor to L-iduronic acid, an essential component of glycosaminoglycans (GAGs).[1] GAGs are critical for cell signaling, tissue structure, and a variety of pathological processes. While its metabolic pathways are not as extensively mapped as those of D-glucose, its structural similarity (as a C-5 epimer) suggests potential entry into related metabolic routes.[3][4] Studies have also indicated that L-Idose possesses unique biological activities, including growth inhibition in certain organisms, making it a molecule of interest for therapeutic research.[4][5]
The use of L-Idose specifically labeled with ¹³C at the C6 position (L-Idose-6-¹³C) provides a powerful tool to trace its metabolic journey. By following the ¹³C label, researchers can map its incorporation into downstream metabolites, quantify pathway fluxes, and uncover novel biochemical transformations.
Why NMR Spectroscopy for ¹³C Tracer Studies?
While mass spectrometry (MS) is a highly sensitive technique for metabolomics, NMR spectroscopy offers unique and complementary advantages for ¹³C-based metabolic flux analysis.[6][7]
-
Direct Observation of Carbon Backbone: ¹³C NMR directly detects the carbon skeleton of molecules, providing unambiguous information about the position of the isotope label.[8][9] This is crucial for distinguishing between different isotopomers (molecules that differ only in their isotopic composition), which can reveal which metabolic pathways are active.[10]
-
High Reproducibility and Quantitation: NMR is an inherently quantitative technique.[11][12] With proper experimental setup, the signal intensity is directly proportional to the number of nuclei, allowing for accurate measurement of metabolite concentrations and isotopic enrichment.[13]
-
Minimal Sample Preparation & Non-Destructive: NMR requires minimal sample derivatization, reducing the potential for analytical artifacts. The technique is also non-destructive, allowing for repeated measurements or further analysis of the same sample.[14]
-
Structural Elucidation: Advanced 2D NMR techniques can provide detailed structural information, enabling the identification of unknown metabolites that may arise from the tracer.[15][16]
The primary challenge of ¹³C NMR is its relatively low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[8][17] However, this limitation is overcome by using substrates highly enriched with ¹³C, such as L-Idose-6-¹³C, which dramatically enhances the signal from the tracer and its metabolic products.[9][18]
Part 2: The Experimental and Analytical Workflow
A successful ¹³C tracer experiment requires careful planning and execution from initial cell culture to final data analysis. The workflow is designed to ensure reproducible labeling, efficient extraction of metabolites, and high-quality NMR data acquisition.
Caption: Overall workflow for tracking L-Idose-6-¹³C.
Protocol 1: Cell Culture and Isotope Labeling
Causality: The goal is to achieve a metabolic and isotopic steady state, where the rate of tracer incorporation is constant. This requires adapting cells to the experimental media before introducing the labeled substrate.[6]
-
Cell Seeding & Growth: Culture cells in a standard medium (e.g., DMEM) until they reach the mid-logarithmic growth phase. This ensures the cells are metabolically active and healthy.
-
Media Adaptation: Switch the cells to a custom medium identical to the final labeling medium but containing unlabeled L-Idose (or a base sugar like glucose if L-Idose is not the primary carbon source). Allow cells to adapt for at least one cell doubling time.
-
Labeling Initiation: Replace the adaptation medium with the pre-warmed experimental medium containing L-Idose-6-¹³C at the desired concentration. This marks time zero (T=0) for your experiment.
-
Time-Course Sampling: Harvest cell samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the ¹³C label. Rapid and efficient harvesting is crucial.
Protocol 2: Metabolite Quenching and Extraction
Causality: Metabolism must be halted instantly to capture an accurate snapshot of the metabolic state at the time of harvesting. Inefficient quenching can lead to significant changes in metabolite levels.[6]
-
Quenching: For adherent cells, rapidly aspirate the medium and wash with ice-cold saline. Immediately add liquid nitrogen to the plate to flash-freeze the cells.[19] For suspension cells, centrifuge the culture and rapidly aspirate the supernatant, then flash-freeze the cell pellet in liquid nitrogen.
-
Extraction: Perform a biphasic extraction to separate polar (metabolites) and non-polar (lipids) components.[18]
-
Add a pre-chilled (-20°C) extraction solvent mixture, such as methanol:chloroform:water (2:1:0.8 v/v/v), to the frozen cells.
-
Scrape/vortex thoroughly to ensure complete cell lysis and extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the layers.
-
-
Fraction Collection: Carefully collect the upper aqueous layer (containing polar metabolites) and the lower organic layer (containing lipids). The ¹³C label from L-Idose-6-¹³C may be incorporated into both fractions.
-
Sample Preparation for NMR: Lyophilize (freeze-dry) the collected aqueous fraction to remove solvents. This concentrates the metabolites and prepares them for reconstitution in NMR buffer.[19]
Protocol 3: NMR Sample Preparation
Causality: High-quality NMR spectra depend on proper sample formulation. The use of a deuterated solvent (D₂O) is essential for the spectrometer's lock system, and a pH buffer is needed to ensure reproducible chemical shifts.[19]
-
Reconstitution: Reconstitute the lyophilized metabolite extract in a fixed volume (e.g., 550-600 µL) of NMR buffer. A typical buffer consists of:
-
99.9% Deuterium Oxide (D₂O)
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to maintain stable pH.[19]
-
An internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).
-
-
pH Adjustment: Check and adjust the pH of the sample to the desired value (e.g., 7.40 ± 0.05) using dilute NaOD or DCl. This is critical as the chemical shifts of many metabolites are pH-dependent.[19]
-
Transfer to NMR Tube: Centrifuge the sample to pellet any insoluble material and carefully transfer the supernatant to a high-quality 5mm NMR tube.[20]
Part 3: Strategic NMR Data Acquisition
The choice of NMR experiments is critical for extracting maximum information. A combination of 1D and 2D experiments is typically required.
| Experiment | Purpose | Key Information Gained | Typical Acquisition Time |
| 1D ¹³C{¹H} | Primary screening and quantification | Direct detection of all ¹³C-containing molecules. Fractional enrichment. | 2-12 hours |
| 1D ¹H | Overview of proton-containing metabolites | Complementary to ¹³C data; useful for identifying major metabolites. | 5-15 minutes |
| 2D ¹H-¹³C HSQC | Unambiguous resonance assignment | Correlation of each proton with its directly attached carbon. | 1-4 hours |
| 2D ¹H-¹³C HMBC | Structural elucidation | Correlation of protons with carbons 2-3 bonds away. | 4-16 hours |
Protocol 4: 1D ¹³C{¹H} NMR - The Workhorse Experiment
Causality: This experiment directly detects the ¹³C nucleus. Proton decoupling ({¹H}) is used to collapse ¹H-¹³C J-couplings into single, sharp peaks, which simplifies the spectrum and improves the signal-to-noise ratio.[9][17]
-
Setup: Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~200-250 ppm to cover the full range of metabolite chemical shifts.[8][9]
-
Acquisition Time (AQ): 1-2 seconds for good digital resolution.
-
Relaxation Delay (D1): Set to at least 1-2 times the longest T₁ relaxation time of the carbons of interest to ensure accurate quantification. A value of 2-4 seconds is a common starting point.
-
Number of Scans (NS): This will depend on the sample concentration. For ¹³C-enriched samples, 1024 to 8192 scans are often sufficient to achieve good signal-to-noise.[18]
-
-
Rationale: The resulting spectrum will show signals for every carbon position that has incorporated the ¹³C label from L-Idose-6-¹³C. The intensity of these signals relative to known standards allows for quantification.
Protocol 5: 2D ¹H-¹³C HSQC - For Confident Identification
Causality: While a 1D ¹³C spectrum shows which carbons are labeled, it can be difficult to assign each peak to a specific metabolite in a complex mixture. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon with its directly attached proton(s), leveraging the superior resolution of the ¹H spectrum to resolve ambiguity.[21]
-
Setup: Use a standard sensitivity-enhanced HSQC pulse sequence.
-
Key Parameters:
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~160-180 ppm, focused on the aliphatic and sugar regions where most metabolites resonate.
-
Number of Increments (Indirect Dimension): 256-512 increments in the ¹³C dimension provide a good balance between resolution and experiment time.
-
-
Rationale: The resulting 2D map shows a cross-peak for each C-H bond. By comparing the ¹H and ¹³C chemical shifts of these cross-peaks to databases (like HMDB or BMRB) or known standards, one can confidently identify the labeled metabolites.
Part 4: From Raw Data to Biological Insight
Caption: NMR data processing and analysis pipeline.
Protocol 6: NMR Data Processing
Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum. Each step is crucial for ensuring data accuracy and quality.[22]
-
Software: Utilize specialized NMR processing software such as Mnova, TopSpin, or ACD/NMR Processor.[23][24][25]
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Adjust the phase of the spectrum so that all peaks are purely absorptive (pointing upwards). This is critical for accurate integration.
-
Baseline Correction: Correct any rolling or distorted baselines to ensure accurate peak integration.[22]
-
Referencing: Calibrate the chemical shift axis by setting the internal standard peak (e.g., DSS) to 0.0 ppm.
-
Integration: Calculate the area under each peak of interest. This area is proportional to the concentration of the corresponding ¹³C-labeled metabolite.
Interpreting the Data: Tracing the Label
The primary goal is to determine the fractional enrichment (FE) of ¹³C at specific carbon positions in various metabolites.
-
From L-Idose-6-¹³C, you might expect to see the label appear in:
-
Glycolytic Intermediates: If L-Idose enters glycolysis, the ¹³C label at C6 would be expected to appear at the C3 position of pyruvate and lactate.
-
TCA Cycle Intermediates: The label from pyruvate can enter the TCA cycle, leading to its appearance in citrate, glutamate, malate, etc.[10] The specific labeling pattern in these molecules can reveal the activity of different pathways (e.g., pyruvate dehydrogenase vs. pyruvate carboxylase).
-
Glycosaminoglycan Precursors: The label may be tracked into UDP-iduronic acid and subsequently into fully formed GAGs, providing a direct measure of this biosynthetic pathway.
-
Pentose Phosphate Pathway: Scrambling of the label into other positions can indicate flux through the pentose phosphate pathway.
-
By measuring the integrated intensity of ¹³C-labeled peaks over time, you can generate kinetic curves that describe the rate of synthesis and turnover of key metabolites derived from L-Idose.
References
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC. [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]
-
Wishart, D. S. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]
-
Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vandenborne, K., Hahn, D. A., Walter, G. A., & Edison, A. S. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. [Link]
-
Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vandenborne, K., Hahn, D. A., Walter, G. A., & Edison, A. S. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. eScholarship.org. [Link]
-
Serianni, A. S., Wu, J., & Carmichael, I. (1993). Isotope-edited 1D and 2D n.m.r. spectroscopy of 13C-substituted carbohydrates. PubMed. [Link]
-
Edison, A. S., Clendinen, C. S., & Stupp, G. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Edison, A. S., & Clendinen, C. (2018). Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. [Link]
-
Fan, T. W.-M. (n.d.). NMR Sample Preparation. University of Louisville. [Link]
-
University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Nargund, S., & Di Tullio, D. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. [Link]
-
Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]
-
ResearchGate. (2021). What are the NMR spectra software available and which is the best one?Why? ResearchGate. [Link]
-
Bionity. (n.d.). Idose. Bionity. [Link]
-
Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vandenborne, K., Hahn, D. A., Walter, G. A., & Edison, A. S. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. PMC. [Link]
-
Neobiotech. (n.d.). Idose. Neobiotech. [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Wiley Science Solutions. [Link]
-
ACD/Labs. (n.d.). NMR Software for Advanced Processing | NMR Workbook Suite. ACD/Labs. [Link]
-
Mestrelab Research. (2018). 1D 13C-NMR in Mnova - Getting started. YouTube. [Link]
-
Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]
-
De CIstains, A. S., & Powers, R. (2025). Deconvoluting Metabolomic Flux in Living Cells with Real-time 13C J-coupling-edited Proton High-Resolution Magic Angle Spinning. bioRxiv. [Link]
-
ResearchGate. (2025). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. [Link]
-
Markley, J. L., & Lewis, I. A. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]
-
Balestri, F., Cappiello, M., Moschini, R., & Del Corso, A. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed. [Link]
-
Yamada, K. (2020). D-Allose, a Trace Component in Human Serum, and Its Pharmaceutical Applicability. IntechOpen. [Link]
-
Shintani, T., Sakoguchi, H., & Ishiyama, H. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Taylor & Francis Online. [Link]
-
Gonsior, M., Harms, L., & Koch, B. P. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]
-
Gowda, G. A. N., & Raftery, D. (2014). Can NMR solve some significant challenges in metabolomics?. PMC. [Link]
-
Duarte, J. M. N., & Gruetter, R. (2012). Compartmentalized Cerebral Metabolism of [1,6-13C]Glucose Determined by in vivo 13C NMR Spectroscopy at 14.1 T. PMC. [Link]
-
Burgess, S. C. (1989). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. MDPI. [Link]
-
Garcia-Perez, I., & Posma, J. M. (2018). Identifying unknown metabolites using NMR-based metabolic profiling techniques. Nature Protocols. [Link]
-
Maaheimo, H., & Wiebe, M. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. [Link]
-
Puksas, A., & Podo, F. (2006). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. [Link]
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]
-
Emwas, A.-H. (2015). NMR Spectroscopy for Metabolomics Research. PMC. [Link]
-
ResearchGate. (2018). Rare Sugars in Food?. ResearchGate. [Link]
-
Moco, S., & Vervoort, J. (2018). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link]
-
Bains, A., & Chhillar, A. K. (2021). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. MDPI. [Link]
-
ResearchGate. (2025). NMR Spectroscopy for Metabolomics and Metabolic Profiling. ResearchGate. [Link]
-
Wang, T., & Hong, M. (2018). Current limitations of solid-state NMR in carbohydrate and cell wall research. Solid State Nuclear Magnetic Resonance. [Link]
-
Weindl, D., & Schirrmacher, G. (2020). Real‐Time NMR Spectroscopy for Studying Metabolism. PMC. [Link]
-
Izumori, K. (2025). Rare Sugars. Glycoforum. [Link]
Sources
- 1. Idose [bionity.com]
- 2. Idose Neobiotech [neo-biotech.com]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope-edited 1D and 2D n.m.r. spectroscopy of 13C-substituted carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying unknown metabolites using NMR-based metabolic profiling techniques | Springer Nature Experiments [experiments.springernature.com]
- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epic.awi.de [epic.awi.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. gala.gre.ac.uk [gala.gre.ac.uk]
- 22. nmrprobe.org [nmrprobe.org]
- 23. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 24. researchgate.net [researchgate.net]
- 25. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cell Culture Conditions for L-Idose-6-13C Uptake
Welcome to the technical support center for the application of L-Idose-6-13C in metabolic research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting support for optimizing the cellular uptake of this novel tracer. Here, we synthesize established principles of metabolic flux analysis with specific considerations for L-Idose to ensure the integrity and success of your experiments.
Introduction to this compound in Metabolic Tracing
L-Idose, a C-5 epimer of D-glucose, offers a unique tool for probing carbohydrate metabolism.[1][2] While not naturally abundant, its structural similarity to glucose suggests it can enter cellular metabolic pathways, potentially offering insights into alternative sugar metabolism and the activity of specific enzymes like aldose reductase.[2][3] this compound is a stable isotope-labeled version of L-Idose, allowing researchers to trace its metabolic fate and quantify its contribution to various metabolic pools using mass spectrometry-based techniques.[4][5][6] This guide will provide a comprehensive framework for designing, executing, and troubleshooting experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound in cell culture?
A1: this compound can be used as a tracer in metabolic flux analysis (MFA) to investigate several aspects of cellular metabolism, including:
-
Alternative hexose metabolism: To understand how cells process sugars other than glucose.
-
Aldose reductase activity: As L-Idose is a good substrate for aldose reductase, its labeled form can be used to study the flux through the polyol pathway.[2][3]
-
Glycosaminoglycan synthesis: Since the oxidized form of idose, iduronic acid, is a component of glycosaminoglycans like dermatan sulfate and heparan sulfate, this compound could potentially trace the synthesis of these important molecules.[1]
-
Comparative metabolic studies: To compare and contrast the metabolic fate of L-Idose with that of D-glucose in various cell lines, including cancer cells which often exhibit altered glucose metabolism.[7][8]
Q2: How is this compound expected to be taken up by cells?
A2: While specific transporters for L-Idose are not well-characterized, its structural similarity to glucose suggests that it may be taken up by glucose transporters (GLUTs), albeit potentially with different affinities. The efficiency of uptake is likely to be cell-line dependent and influenced by the expression levels of various GLUT isoforms.
Q3: Should I completely replace D-glucose with this compound in my culture medium?
A3: This depends on your experimental question.
-
For tracing studies: It is generally recommended to replace the unlabeled D-glucose with this compound at the same concentration to maintain similar osmotic conditions and nutrient availability. However, be aware that cells may respond differently to L-Idose as a primary carbon source.
-
For competition studies: You might use a mixture of unlabeled D-glucose and labeled this compound to investigate the competitive uptake and metabolism of these two sugars.
Q4: What is the minimum number of cell doublings required for labeling experiments?
A4: For steady-state metabolic flux analysis, cells should be cultured in the presence of the labeled substrate for a sufficient time to ensure isotopic equilibrium in the metabolic intermediates of interest. A common practice for stable isotope labeling with amino acids in cell culture (SILAC) is to aim for at least 5-6 cell doublings to achieve near-complete labeling of proteins.[9] For metabolic intermediates with faster turnover rates, a shorter incubation time may be sufficient. It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolic pathway of interest.
Experimental Design and Protocols
Protocol 1: General Workflow for this compound Uptake and Metabolic Analysis
This protocol provides a general framework. Optimization will be necessary for specific cell lines and experimental goals.
1. Cell Line Selection and Culture:
-
Choose a cell line relevant to your research question. Consider cell lines with known differences in glucose metabolism or transporter expression.
-
Culture cells in their recommended standard medium to reach the desired confluency (typically 70-80%) before starting the labeling experiment.[10]
2. Preparation of this compound Labeling Medium:
-
Prepare a base medium that is deficient in the unlabeled sugar you wish to replace (e.g., glucose-free DMEM).
-
Dissolve this compound powder in sterile, deionized water to create a concentrated stock solution (e.g., 200 mM).
-
Sterilize the stock solution using a 0.22 µm syringe filter.
-
Supplement the base medium with the this compound stock solution to the desired final concentration (e.g., matching the physiological glucose concentration of the standard medium).
-
Add other necessary supplements, such as dialyzed fetal bovine serum (to minimize the presence of unlabeled sugars and other small molecules), penicillin-streptomycin, and L-glutamine.
3. Tracer Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with a pre-warmed, sugar-free base medium to remove any residual unlabeled sugar.
-
Add the pre-warmed, complete this compound labeling medium to the cells.
-
Incubate the cells for the predetermined duration (e.g., based on a time-course experiment) under standard culture conditions (37°C, 5% CO2).
4. Metabolism Quenching and Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol (-80°C) to cover the cell monolayer to quench all enzymatic activity.[10]
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites. The pellet can be used for protein quantification to normalize the data.
5. Sample Analysis:
-
Analyze the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS/MS) to determine the incorporation of 13C into downstream metabolites.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Causality |
| Low or No Uptake of this compound | 1. Low expression of appropriate sugar transporters. 2. Cell stress or poor health. 3. Competition from other sugars in the medium. | 1. Screen different cell lines for their ability to take up L-Idose. Consider genetically engineering cells to express specific GLUT transporters. 2. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Monitor cell morphology. 3. Use dialyzed fetal bovine serum and ensure the base medium is free of other hexoses. | 1. Sugar uptake is mediated by specific transporter proteins. If the necessary transporters are absent or have low affinity for L-Idose, uptake will be minimal.[7][8] 2. Stressed or senescent cells have altered metabolic activity and may downregulate nutrient transporters.[7] 3. Other sugars, particularly D-glucose, can competitively inhibit the uptake of L-Idose if they share the same transporters. |
| High Variability Between Replicates | 1. Inconsistent cell numbers. 2. Incomplete quenching of metabolism. 3. Variations in incubation time or extraction efficiency. | 1. Seed plates accurately and consider normalizing metabolite levels to protein or DNA content from the cell pellet. 2. Ensure rapid and complete quenching with ice-cold solutions and pre-chilled methanol. 3. Standardize all incubation times and extraction volumes precisely. | 1. The amount of metabolite is directly proportional to the number of cells. 2. If metabolic activity continues after the intended time point, the levels of labeled intermediates can change, leading to variability. 3. Inconsistent experimental procedures will introduce random errors. |
| Unexpected Labeled Metabolites or Pathways | 1. Isotope scrambling or unexpected metabolic pathways. 2. Contamination of the this compound tracer. | 1. This could be a novel scientific finding. Carefully validate the identity of the labeled metabolites using authentic standards. Consult metabolic pathway databases. 2. Verify the purity and isotopic enrichment of the this compound tracer with the manufacturer's certificate of analysis or by direct analysis. | 1. Cells can exhibit metabolic plasticity and may utilize L-Idose in unforeseen ways. 2. Impurities in the tracer can lead to the appearance of unexpected labeled compounds. |
| Cell Death or Stunted Growth in Labeling Medium | 1. L-Idose toxicity at high concentrations. 2. Inability of cells to efficiently metabolize L-Idose for energy production. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of L-Idose for your cell line. 2. Consider supplementing the medium with a low concentration of another carbon source, such as glutamine, or a small amount of unlabeled glucose if complete replacement is not metabolically tolerated. | 1. High concentrations of some sugars can induce osmotic stress or other toxic effects. 2. If L-Idose is not a readily usable fuel source for a particular cell line, prolonged incubation in a medium with L-Idose as the sole hexose can lead to energy depletion and cell death.[7] |
Visualizing the Workflow and Potential Metabolism
Caption: Experimental workflow for this compound uptake studies.
Caption: Potential metabolic pathways of this compound in mammalian cells.
References
-
Wiechert, W. (2007). 13C-based metabolic flux analysis. PubMed. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Retrieved from [Link]
-
He, L., & Antoniewicz, M. R. (2017). 13C-Metabolic flux analysis of co-cultures: A novel approach. PMC. Retrieved from [Link]
-
Palm, W., & Thompson, C. B. (2017). Nutrient Acquisition Strategies of Mammalian Cells. PMC. Retrieved from [Link]
-
Palm, W., & Thompson, C. B. (2017). Nutrient acquisition strategies of mammalian cells. IDEAS/RePEc. Retrieved from [Link]
-
Hayman, L., & Absher, M. (2011). Best practices for media selection for mammalian cells. ResearchGate. Retrieved from [Link]
-
Lee, K. A., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. Retrieved from [Link]
-
Ong, S. E., & Mann, M. (2006). Stable Isotope Labeling with Amino Acids in Cell Culture. ResearchGate. Retrieved from [Link]
-
Palm, W., & Thompson, C. B. (2017). Nutrient acquisition strategies of mammalian cells. Semantic Scholar. Retrieved from [Link]
-
Son, M., et al. (2015). Cooperative nutrient accumulation sustains growth of mammalian cells. DSpace@MIT. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : L-Idose-1-13C. Retrieved from [Link]
-
Wikipedia. (n.d.). Idose. Retrieved from [Link]
-
Maffei, M., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF. Retrieved from [Link]
-
Carl Zeiss Microscopy. (n.d.). LCM User Protocols. Retrieved from [Link]
-
UC Riverside Stem Cell Center. (n.d.). Protocols. Retrieved from [Link]
-
Lee, W. N. (1998). Glucose metabolism in mammalian cells as determined by mass isotopomer analysis. PubMed. Retrieved from [Link]
-
Falk, A., et al. (2021). Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. PMC. Retrieved from [Link]
-
Wang, L. (2025, March 26). Discovery of unique metabolic features of mammalian cells and tissues. ProQuest. Retrieved from [Link]
Sources
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nutrient Acquisition Strategies of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrient acquisition strategies of mammalian cells [ideas.repec.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Improving detection sensitivity of L-Idose-6-13C labeled compounds
Technical Support Center: Advanced Detection of L-Idose-6-13C
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Maximizing Detection Sensitivity for this compound Assigned Scientist: Dr. A. V. Thorne, Ph.D., Glyco-Analytical Chemistry
Introduction: The Sensitivity Paradox
Welcome to the advanced support center. You are likely working with This compound because you are investigating specific metabolic flux pathways (e.g., heparan sulfate biosynthesis) or conformation dynamics where the C6 exocyclic arm plays a pivotal role.
The Problem: L-Idose is a "slippery" molecule. Unlike the rigid D-glucose, L-idose exhibits significant conformational plasticity (equilibrium between
This guide moves beyond standard protocols to specific, high-sensitivity interventions.
Module 1: NMR Optimization (Nuclear Magnetic Resonance)
Objective: Overcome the low gyromagnetic ratio of
Q1: I have limited sample (<1 mg). Direct C detection is showing nothing. How do I see the signal?
Diagnosis: Direct excitation of
-
The Mechanism: The C6 position in L-Idose is a hydroxymethyl group (
). It possesses two protons attached to your labeled carbon. By transferring magnetization from these high-sensitivity protons to the C nuclei and back, you gain a theoretical sensitivity enhancement of compared to direct detection, often reaching 100x in practice due to faster proton relaxation. -
Protocol Adjustment:
-
Pulse Sequence: Use hsqcetgpsisp2 (Bruker) or equivalent (sensitivity-enhanced, gradient-selected).
-
Coupling Constant (
): Set the coupling constant optimization to 145 Hz . The C6 methylene protons typically have different coupling constants than ring protons. -
Spectral Window: Narrow the
C spectral width to 50–70 ppm if you are only interested in the C6 label. This increases digital resolution.
-
Q2: My peaks are broad and undefined. Is my sample impure?
Diagnosis: Likely not impurity, but conformational exchange . L-Idose interconverts between ring puckers at a rate intermediate to the NMR time scale. Solution: Variable Temperature (VT) NMR.
-
Action:
-
Cooling: Lower temperature to +5°C (278 K). This slows the exchange, potentially "freezing" the populations into distinct, sharp peaks for each conformer.
-
Heating: Raise temperature to +50°C (323 K). This speeds up exchange, coalescing the signals into a single, sharper average peak. Warning: Ensure sample stability before heating.
-
Q3: What is the absolute limit of detection?
Answer:
-
Standard Probe (5mm BBO): ~500 µM (overnight acquisition).
-
Cryoprobe (5mm TCI): ~10 µM.
-
Dissolution-DNP (Hyperpolarization): ~50 nM (Single scan).
-
Note: If you have access to a Dissolution Dynamic Nuclear Polarization (d-DNP) system, you can achieve enhancements of >10,000x.[1][2] This involves freezing the sample with a radical at ~1.2 K, irradiating with microwaves, and rapidly dissolving it.[1] This is the only way to track real-time metabolism of this compound in vivo.
-
Module 2: Mass Spectrometry Enhancement
Objective: Force a neutral sugar to fly and separate it from isobaric interferences (like Glucose-6-13C).
Q4: I see no signal in ESI-MS (Positive Mode). Why?
Diagnosis: Neutral sugars have low proton affinity. They do not protonate (
-
The Fix: You must force the formation of alkali metal adducts.
-
Add Sodium: Spike your mobile phase with 0.1 mM Sodium Acetate. Look for
at . -
Alternative (Negative Mode): Operate in Negative ESI and add 0.01% Chloroform or Ammonium Chloride to the mobile phase. Look for the Chloride adduct
. This is often more stable and sensitive for carbohydrates than deprotonation .
-
Q5: How do I distinguish this compound from D-Glucose-6-13C? They have the exact same mass.
Diagnosis: This is an isobaric problem. MS cannot distinguish them; Chromatography must do the heavy lifting. Solution: HILIC Separation on Amide Phases.
-
Protocol:
-
Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80). Do not use C18.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.5) in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 90% B to 60% B over 20 minutes.
-
Mechanism: L-Idose is more hydrophilic than Glucose due to the axial orientation of hydroxyls (specifically at C2/C3/C4 relative to C5). It will typically elute after Glucose in HILIC mode.
-
Q6: Can I improve sensitivity further?
Solution: Permethylation.
Derivatizing the free hydroxyls to methyl ethers (
-
Yield: Increases MS sensitivity by 10–50x.
-
Mass Shift: Each -OH becomes -OCH3 (+14 Da per site).
Module 3: Visualization & Decision Logic
Workflow 1: Selecting the Detection Method
Use this logic gate to determine whether NMR or MS is appropriate for your concentration and goals.
Caption: Decision matrix for selecting analytical technique based on sample concentration and experimental objective.
Workflow 2: The High-Sensitivity d-DNP Pathway
For researchers requiring the absolute maximum sensitivity (e.g., real-time metabolic imaging).
Caption: Workflow for Dissolution Dynamic Nuclear Polarization (d-DNP) yielding >10,000x signal enhancement.
Module 4: Comparative Data & Specifications
Table 1: Sensitivity Limits by Method (this compound)
| Detection Method | Limit of Detection (LOD) | Sample Requirement | Key Advantage | Key Limitation |
| Direct | ~1 mM | 500 µL | Quantitative, no standards needed | Very low sensitivity, long scan times |
| ~10 µM | 40–500 µL | Structural proof, 100x faster than direct | Requires 1H assignment, non-quantitative without standards | |
| Cryoprobe HSQC | ~1 µM | 40 µL (Micro) | Excellent for trace isolation | Expensive hardware |
| ESI-MS (Neg/Cl-) | ~50 nM | 10 µL | High sensitivity, rapid | Isomer separation required (HILIC) |
| GC-MS (Deriv.) | ~1 nM | 1 µL | Gold standard for quantitation | Destructive, requires derivatization |
| d-DNP NMR | ~50 nM | 5 mL (diluted) | Real-time metabolic tracking | One-shot experiment (non-renewable) |
References
-
Ardenkjær-Larsen, J. H., et al. (2003).[1] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[1] Proceedings of the National Academy of Sciences. [Link]
-
Kovacs, Z., et al. (2016). Stable isotope-assisted NMR analysis of metabolic pathways. Methods in Enzymology. [Link]
-
Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science. [Link]
-
Boons, G. J., et al. (2005). Chemical synthesis of iduronic acid-containing glycosaminoglycans. Nature Chemical Biology. [Link]
-
Tohge, T., & Fernie, A. R. (2015). Metabolomics-inspired insight into developmental, environmental and genetic aspects of tomato fruit chemical composition and quality. Plant & Cell Physiology. [Link]
Sources
Minimizing isotopic dilution effects in L-Idose-6-13C labeling
The following guide is structured as a Tier 3 Technical Support Resource . It assumes the user is a scientist actively designing or troubleshooting an experiment involving L-Idose-6-13C , a rare and chemically sensitive isotope-labeled sugar used primarily in Glycosaminoglycan (GAG) research (Heparin/Heparan Sulfate/Dermatan Sulfate).[1]
The guide addresses two distinct but related applications where "Isotopic Dilution" is a critical failure mode:
-
Metabolic Flux Analysis (MFA): Using this compound as a tracer to study GAG biosynthesis (where endogenous synthesis dilutes the tracer).[1]
-
Quantitative IDMS: Using this compound as an Internal Standard (where chemical instability alters the critical isotope ratio).
Topic: Minimizing Isotopic Dilution & Scrambling Effects
Status: Operational | Tier: Senior Application Scientist Last Updated: February 22, 2026[1]
Introduction: The "Idose Paradox"
Welcome to the this compound support hub. If you are here, you likely faced a discrepancy in your mass isotopomer distribution (MID) data. You expected a clean M+1 shift, but you are seeing signal loss, peak broadening, or unexpected M+0 abundance.
The Core Problem: L-Idose is not just a "labeled sugar"; it is a thermodynamically unstable isomer of glucose. Unlike Glucose-13C, which is metabolically robust, this compound is susceptible to chemical isomerization (to L-Sorbose) and enzymatic reversibility (via C5-epimerase).[1]
"Minimizing isotopic dilution" in this context requires a three-pronged defense:
-
Chemical Integrity: Preventing pre-analytical degradation.
-
Metabolic Isolation: Overcoming the GlcA
IdoA equilibrium trap. -
Analytical Resolution: Distinguishing true dilution from natural abundance overlap.
Module 1: Pre-Experimental QC (Input Integrity)
Context: Before the label touches the biological system, you must ensure the standard has not isomerized. L-Idose is prone to base-catalyzed isomerization.[1][2]
Critical Protocol: The "Neutral-pH" Stability Check
Issue: You observe lower-than-expected concentration of the internal standard or tracer. Root Cause: L-Idose slowly isomerizes to L-Sorbose or degrades in alkaline conditions (pH > 7.[1]5) or under high heat during methanolysis.[1]
Step-by-Step Validation:
-
Solvent Check: Dissolve this compound only in neutral or slightly acidic buffers (PBS pH 7.0 or water). Avoid bicarbonate buffers or storage in basic media.
-
Derivatization Test: Before adding to cells/samples, perform a rapid GC-MS check.
-
Storage: Store lyophilized at -20°C. Once reconstituted, use within 24 hours or flash freeze.
Module 2: Metabolic Flux & The "Epimerase Trap"
Context: You are feeding this compound to cells to track incorporation into Heparan Sulfate (HS) or Dermatan Sulfate (DS). The Dilution Source: The enzyme Glucuronyl C5-epimerase (Glce) .[1][3][4]
The Mechanism of Dilution
In the Golgi, Glce converts D-Glucuronic Acid (GlcA) to L-Iduronic Acid (IdoA).[1] Crucially, this reaction is reversible in the absence of downstream sulfation.
-
The Trap: If you feed L-Idose (assuming salvage uptake), it may be incorporated, but if 2-O-sulfation is slow, Glce can flip it back to GlcA.[1]
-
The Dilution: Endogenous GlcA (derived from abundant unlabeled glucose) floods this equilibrium, washing out your 13C label.
Visualization: The Dilution Valve
The following diagram illustrates where the isotopic dilution occurs in the GAG biosynthetic pathway.
Caption: The "Dilution Valve" at the C5-Epimerase step.[1] Unsulfated IdoA can revert to GlcA, mixing with the large unlabeled endogenous pool. Rapid 2-O-sulfation is required to "lock" the label.[1]
Troubleshooting Guide: Low Incorporation
| Symptom | Diagnosis | Corrective Action |
| Low % Enrichment (<5%) | Glucose Competition: Endogenous GlcA synthesis is outcompeting the tracer. | Reduce Glucose: Switch to low-glucose (1 g/L) or galactose-based media during the pulse phase to force salvage pathway usage.[1] |
| Label in GlcA peaks | Back-Epimerization: The label is flipping from IdoA | Increase Sulfation: Supplement media with inorganic sulfate (SO4) to accelerate 2-O-sulfation, locking the IdoA configuration.[1] |
| No Intracellular Signal | Transport Failure: Cells lack efficient L-Idose transporters.[1] | Precursor Switch: Use D-Glucose-6-13C instead. The C6 of Glucose becomes the C6 of IdoA. This is the standard, validated method for GAG labeling. |
Module 3: Analytical Resolution (IDMS)
Context: You are using this compound as an Internal Standard (IS) for quantifying GAGs in urine or plasma (e.g., for MPS diagnosis). The Issue: "Isotopic Dilution" here refers to the ratio of Standard to Analyte. If the standard degrades during acid hydrolysis (methanolysis), your quantification will be artificially high.[1]
Protocol: The "Soft" Methanolysis
Standard acid hydrolysis (3M HCl, 100°C) destroys L-Idose.[1] You must use a milder method to preserve the 13C-label integrity.[1]
-
Reagent: 3N HCl in anhydrous methanol (Methanolic HCl).
-
Condition: Incubate at 65°C for exactly 75 minutes .
-
Warning: Exceeding 90 minutes or 70°C causes significant degradation of the L-Idose ring, altering the IS concentration.
-
-
Neutralization: Evaporate under Nitrogen immediately. Do not let the sample sit in acid.
FAQ: Frequently Asked Questions
Q1: Can I use this compound to label the ring carbons of Heparin? A: Yes, but be aware that C6 is the carboxylate carbon in Iduronic Acid.[1] If your experiment involves decarboxylation (rare in mammalian GAGs but possible in microbial degradation), you will lose the label as 13CO2. For ring stability, use [U-13C] (Uniformly labeled) precursors.[1]
Q2: My M+1 peak overlaps significantly with the M+0 natural abundance. How do I correct this? A: This is a mathematical "dilution."[1] You must perform a Mass Isotopomer Distribution Analysis (MIDA) .[1]
-
Formula:
[1]-
Where
is the natural abundance of 13C (1.1%) and is the number of carbons in the fragment excluding the label position. -
Tip: Use high-resolution MS (Orbitrap/Q-TOF) to resolve the neutron binding energy defect if possible, though usually not necessary for small sugars.[1]
-
Q3: Why is my this compound standard showing a "split" peak in LC-MS?
A: This is likely anomeric separation (
-
Fix: Use a HILIC column with an ammonium acetate buffer (pH 9) to collapse the anomers, OR derivatize with PMAA (Partially Methylated Alditol Acetate) to lock the open chain form.
Troubleshooting Logic Tree
Use this flow to diagnose "Dilution" issues in your experiment.
Caption: Decision tree for isolating the cause of low isotopic enrichment (dilution) in GAG labeling experiments.
References
-
Biosynthesis Mechanism & Reversibility
-
Isotope Dilution Methodology (IDMS)
-
Chemical Stability of L-Idose
-
Product Specification & Handling
Sources
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pnas.org [pnas.org]
- 4. Irreversible glucuronyl C5-epimerization in the biosynthesis of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Quantification of Glycosaminoglycans in Urine by Isotope Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Resolution of L-Idose-6-13C Labeled Isotopologues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Idose-6-13C labeled isotopologues. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance the resolution of your experimental data. As this compound is a crucial tracer for studying metabolic pathways, particularly those involving dermatan and heparan sulfate, achieving high-resolution data is paramount for accurate quantitative analysis and mechanistic insights.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing broad peaks in my 13C NMR spectrum of this compound?
A1: Broad peaks in 13C NMR are often a result of several factors. Firstly, check your sample preparation. Ensure the sample is completely dissolved and free of any solid particles, as these can distort the magnetic field homogeneity.[4] Filtering the sample into the NMR tube is highly recommended.[5][6] Secondly, high sample viscosity, which can occur with concentrated sugar solutions, can lead to broader lines. Consider optimizing the sample concentration. Lastly, suboptimal acquisition parameters, such as a short acquisition time or an inappropriate relaxation delay, can also contribute to broad peaks.
Q2: My LC-MS/MS signal for this compound is weak. What can I do?
A2: A weak signal in LC-MS/MS can stem from issues with chromatography, ionization, or the mass spectrometer settings. Start by optimizing your liquid chromatography method to ensure good peak shape and separation from other components in your sample matrix.[7] Check the ionization source parameters (e.g., spray voltage, gas flows, and temperature) to ensure efficient ionization of this compound. You may also need to develop a targeted MS/MS method with optimized collision energies for the specific precursor-to-product ion transitions of your labeled compound to improve sensitivity and specificity.[8][9]
Q3: How do I correct for the natural abundance of 13C in my mass spectrometry data?
A3: Correcting for the natural abundance of 13C and other stable isotopes is critical for accurate quantification of 13C-labeled L-Idose.[10] This is typically done using computational algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution.[11] Several software packages are available that can perform this correction, and they often require the molecular formula of the analyte to calculate the expected natural abundance distribution.[10]
Q4: In NMR, what is the optimal flip angle for acquiring a 13C spectrum of this compound?
A4: For routine qualitative 13C NMR spectra, a 30° pulse is often a good compromise.[6] While a 90° pulse provides the maximum signal per scan, it requires a much longer relaxation delay (at least 5 times the T1 of the slowest relaxing carbon), which can significantly increase the total experiment time.[12] Since quaternary carbons and the 13C-labeled C6 carbon in L-Idose may have longer relaxation times, a smaller flip angle allows for a shorter relaxation delay, improving the overall signal-to-noise ratio in a given amount of time.[13]
Troubleshooting Guides
Issue 1: Poor Resolution and Overlapping Peaks in 1D 13C NMR
Causality: The chemical environment of the carbon atoms in the L-Idose ring structure can be very similar, leading to closely spaced peaks in the 1D 13C NMR spectrum. This is further complicated by the presence of different anomers (α and β) in solution, which will have distinct sets of peaks.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution in 1D 13C NMR.
Detailed Steps:
-
Optimize Sample Preparation:
-
Concentration: Start with a moderate concentration (around 0.2-0.3 millimoles in 0.7 mL of solvent) to balance signal strength with potential viscosity issues.
-
Solvent: Use a high-purity deuterated solvent like D2O. The choice of solvent can sometimes alter chemical shifts, which might help in resolving overlapping signals.[12]
-
Filtration: Always filter your sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.[5]
-
-
Adjust Acquisition Parameters:
-
Acquisition Time (AQ): A longer acquisition time will result in a narrower linewidth and better resolution.
-
Relaxation Delay (D1): Ensure D1 is adequate for the relaxation of all carbons, especially the labeled C6 and any quaternary carbons. A delay of 1-2 seconds is a good starting point for a 30° pulse.[13]
-
Decoupling: Use proton decoupling to simplify the spectrum to singlets.[13]
-
-
Implement 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s), spreading the signals into two dimensions and greatly enhancing resolution.
-
HETCOR (Heteronuclear Correlation): Similar to HSQC, HETCOR can significantly reduce broadening caused by anisotropic bulk magnetic susceptibility.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds, which is useful for assigning quaternary carbons and confirming the structure.
-
-
Consider Isotopic Dilution:
-
If you are synthesizing the this compound, using a mixture of labeled and unlabeled starting material can sometimes simplify spectra by reducing the complexity of 13C-13C couplings, although this is less of an issue with single-site labeling.[15]
-
Issue 2: Inaccurate Quantification in LC-MS due to Isotopic Overlap
Causality: In complex biological matrices, other molecules or their fragments may have the same nominal mass as this compound, leading to isobaric interference. Additionally, the natural isotopic distribution of L-Idose itself (containing naturally abundant 13C) can interfere with the signal of the labeled isotopologue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate LC-MS quantification.
Detailed Steps:
-
Improve Chromatographic Separation:
-
Optimize the LC gradient, column chemistry, and flow rate to separate this compound from potentially interfering compounds.[7]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Optimize Tandem MS (MS/MS):
-
Apply Isotopic Correction Algorithms:
-
After data acquisition, use software to correct for the contribution of naturally occurring isotopes to the measured signal intensities. This is crucial for accurate determination of the true abundance of the 13C-labeled species.[10]
-
Experimental Protocols
Protocol 1: High-Resolution 1D 13C NMR Spectroscopy
Objective: To acquire a high-quality, high-resolution 1D 13C NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound and dissolve it in 0.6 mL of high-purity D2O.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock on the deuterium signal of D2O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zgpg30 (or a similar pulse program with proton decoupling and a 30° pulse).[13]
-
Number of Scans (NS): Start with 1024 scans and increase as needed to achieve the desired signal-to-noise ratio. The S/N ratio increases with the square root of the number of scans.[6]
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200 ppm (adjust as needed to cover all expected signals).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential or Gaussian window function to improve the signal-to-noise ratio or resolution, respectively.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an internal or external standard.
-
Data Interpretation:
| Parameter | Recommended Value/Range | Rationale |
| Sample Concentration | 10-20 mg in 0.6 mL | Balances signal strength with minimizing viscosity-induced line broadening. |
| Pulse Angle | 30° | Good compromise for observing all carbon types, including those with long T1s, in a reasonable time.[6] |
| Relaxation Delay (D1) | 2 s | Allows for sufficient relaxation between pulses with a 30° flip angle, preventing signal saturation.[13] |
| Acquisition Time (AQ) | 2-3 s | Provides good digital resolution for sharp peaks. |
Protocol 2: Targeted LC-MS/MS Analysis
Objective: To develop a sensitive and specific method for the quantification of this compound in a biological matrix.
Methodology:
-
Sample Preparation:
-
Perform a protein precipitation or solid-phase extraction of your biological sample to remove interfering macromolecules.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.
-
Flow Rate: Optimize for the best peak shape and separation.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sugars.
-
Precursor Ion Selection: Determine the m/z of the deprotonated this compound molecule (e.g., [M-H]-).
-
Fragment Ion Selection: Infuse a standard of this compound and perform a product ion scan to identify a stable and abundant fragment ion.
-
MRM Transition: Set up an MRM transition using the determined precursor and product ion m/z values. Optimize the collision energy for this transition to maximize the signal.[8][9]
-
-
Data Analysis:
-
Integrate the peak area of the MRM transition for this compound.
-
Use a calibration curve prepared with known concentrations of this compound to quantify the amount in your samples.
-
Apply a natural abundance correction algorithm to the data.[10]
-
References
- Journal of Proteome Research: Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) -
- RSC Publishing: Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening -
- PMC: Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -
- ISMAR: High Resolution NMR in the Determination of Structure in Complex Carbohydr
- ACS Publications: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions -
- ScienceDirect: Acquisition and processing of data for isotope-r
- PubMed: High-level 2H/13C/15N labeling of proteins for NMR studies -
- Pharmaffili
- Chemistry Department, NMR Facility: Optimized Default 13C Parameters -
- PMC: Labeling strategies for 13C-detected aligned-sample solid-st
- MDPI: A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS D
- University of Leicester: NMR Sample Prepar
- PMC: Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers -
- Alfa Chemistry: 13C Labeled Compounds -
- Semantic Scholar: Liquid Chromatography Tandem Mass Spectrometry Quantific
- MDPI: Liquid Chromatography Tandem Mass Spectrometry Quantific
- PubMed: Acquisition and processing of data for isotope-r
- PubMed: 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux ... -
- Organomation: NMR Sample Prepar
- ResearchGate: Pulse sequences of 13 C-filtered 3D NMR experiments. The nuclei whose... -
- PMC: A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points -
- Medical NMR Metabolomics Platform of Strasbourg: Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I -
- Iowa State University: NMR Sample Preparation | Chemical Instrument
- Lund University Publications: Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA -
- Sigma-Aldrich: Isotopic Labeling for NMR Spectroscopy of Biological Solids -
- MedchemExpress.com: L-Idose-13C | Stable Isotope -
- Wiley Online Library: Isotope correction of mass spectrometry profiles -
- JEOL: Need for high resolution 2D spectra -
- Benchchem: Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide -
- European Commission: ISOTOPIC LABELING FOR DRUG INNOV
- Chemicals Knowledge Hub: The importance of isotopic labelling in drug development: strategies and integration with bioc
- Bruker: NMR CASE Troubleshooting Guide -
- Cengage: 13C-NMR -
- University of Oxford: A User Guide to Modern NMR Experiments -
- PubMed: Potential improvements aimed at high precision δ13C isotopic ratio determinations in CO2 mixtures using optical absorption spectrometry -
- Archimer: Mathematical lipid correction of δ13C and effect of lipid extraction on δ15N of European eel (Anguilla an -
- Journal of Condensed Matter Nuclear Science: LENR Solution of the Cosmological Lithium Problem -
- MDPI: Alterations in 13C and 15N Isotope Abundance as Potential Biomarkers for Tumor Biology and Risk Factors for Cervical Lymph Node Metastases in Oral Squamous Cell Carcinoma -
- PubMed: Correction of 13C mass isotopomer distributions for n
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en-trust.at [en-trust.at]
- 12. sc.edu [sc.edu]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparison Guide: Validating Metabolic Flux Models with L-Idose-6-13C
Executive Summary: The "Silent" Pathway Probe
Audience: Metabolic Engineers, Systems Biologists, and Drug Developers targeting diabetic complications or rare sugar metabolism.
Standard Metabolic Flux Analysis (MFA) relies heavily on D-Glucose-13C tracers. While effective for Central Carbon Metabolism (CCM), glucose tracers create significant "background noise" when studying auxiliary pathways like the Polyol Pathway (Aldose Reductase activity) or specific hexose transport mechanisms. The glycolytic flux is often orders of magnitude higher than these side pathways, masking their activity.
L-Idose-6-13C serves as a high-precision "differential tracer." As the C-5 epimer of D-glucose, L-Idose is a poor substrate for Hexokinase (evading glycolysis) but an excellent substrate for Aldose Reductase (AKR1B1) due to its high free-aldehyde content. This guide details how to use this compound to validate metabolic models of the Polyol pathway and hexose promiscuity, offering a noise-free alternative to standard glucose tracers.
Scientific Rationale: The Hexokinase Evasion Strategy
To validate a metabolic model, one must perturb the system or use a tracer that discriminates between competing enzymes.
The Mechanism of Action[1][2]
-
D-Glucose (The Standard): Rapidly phosphorylated by Hexokinase (HK) to G6P. It floods Glycolysis and the Pentose Phosphate Pathway (PPP). Only ~3% enters the Polyol pathway under normoglycemic conditions.
-
L-Idose (The Probe):
-
Hexokinase Evasion: L-Idose has a significantly higher
for Hexokinase compared to glucose, meaning it is not efficiently phosphorylated. -
Aldose Reductase Specificity: L-Idose exists in the free aldehyde form ~80x more than D-glucose.[1] This makes it a preferred substrate for Aldose Reductase (AKR1B1), which reduces it to L-Iditol .
-
Flux Isolation: By tracking this compound
L-Iditol-6-13C, you measure AKR1B1 capacity directly, without interference from downstream glycolytic metabolites.
-
Pathway Visualization
The following diagram illustrates how L-Idose acts as an orthogonal probe compared to D-Glucose.
Caption: Differential flux routing. D-Glucose (Blue) dominates glycolysis via Hexokinase. L-Idose (Red) bypasses Hexokinase and selectively interrogates Aldose Reductase, accumulating as L-Iditol.
Comparative Analysis: Tracer Performance
This table contrasts the "Gold Standard" (Glucose) with the "Precision Probe" (L-Idose) for validating model parameters.
| Feature | D-Glucose-U-13C (Standard) | This compound (Specialized) |
| Primary Target | Central Carbon Metabolism (Glycolysis, TCA) | Polyol Pathway (Aldose Reductase), Rare Sugar Salvage |
| Hexokinase Interaction | High Affinity ( | Very Low Affinity (High |
| Aldose Reductase Activity | Low (requires hyperglycemia/saturation of HK) | High (Preferred substrate due to aldehyde form) |
| Downstream Scrambling | High (TCA cycle scrambling, PPP recycling) | Low (Often dead-ends at Iditol or slow conversion to Sorbose) |
| Model Validation Use | Validating growth rates, ATP generation, TCA flux | Validating enzyme capacity (Vmax) of AKR1B1, side-reaction fluxes |
| Signal-to-Noise Ratio | Low for Polyol pathway (swamped by G6P) | High for Polyol pathway (background is minimal) |
Experimental Protocol: Differential Flux Validation
Objective: Validate the in silico prediction of Aldose Reductase flux under oxidative stress or drug treatment.
Phase 1: Experimental Setup
-
Cell Culture: Use mammalian cells (e.g., Schwann cells, Retinal cells, or HEK293) cultured in DMEM.
-
Starvation: Wash cells with PBS and incubate in glucose-free medium for 30 minutes to deplete intracellular glycolytic pools.
-
Tracer Introduction (Parallel Labeling):
-
Control Arm: Medium + 5 mM D-Glucose-U-13C.
-
Validation Arm: Medium + 5 mM this compound.
-
Note: Ensure molar concentrations are identical to validate transporter kinetics.
-
Phase 2: Extraction & Derivatization
-
Quenching: At
min, quench metabolism using cold methanol:acetonitrile:water (40:40:20) at -20°C. -
Internal Standard: Add Ribitol (unlabeled) as a quantification standard.
-
Lysis & Centrifugation: Scrape cells, vortex, centrifuge at 14,000 x g for 10 min.
-
Derivatization (GC-MS):
-
Dry supernatant under nitrogen.
-
Add Methoxyamine-HCl in pyridine (protects keto groups).
-
Add MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) to silylate hydroxyl groups.
-
Crucial: This method separates the sugar alcohols (Sorbitol, Iditol) from the aldoses.
-
Phase 3: MS Analysis & Model Fitting
-
Target Ions (GC-MS):
-
Sorbitol (from Glucose): Monitor m/z shifts corresponding to +6 Da (U-13C).
-
L-Iditol (from L-Idose): Monitor m/z shifts corresponding to +1 Da (if using 6-13C) or +6 Da (if using U-13C). Note: this compound specifically tracks the carbon skeleton stability.
-
-
Validation Logic:
-
Calculate the Fractional Enrichment (M+1/M+6) of the polyol pool.
-
Input the measured extracellular uptake rates (
) into your metabolic model.
-
Data Interpretation & Model Validation
How to interpret the results to accept or reject your model's hypotheses.
Scenario A: The "Leak" Hypothesis
-
Model Prediction: The model predicts that 10% of hexose flux goes through Aldose Reductase due to Hexokinase saturation.
-
Data:
-
Glucose Tracer: Shows massive G6P labeling, minimal Sorbitol labeling (hard to quantify).
-
L-Idose Tracer: Shows rapid, linear accumulation of L-Iditol-13C.
-
Scenario B: Transporter Promiscuity
-
Model Prediction: GLUT1 transports L-Idose and D-Glucose at equal rates.
-
Data: Intracellular this compound (unmetabolized) + L-Iditol-13C sum is significantly lower than Total Glucose-13C metabolites.
-
Conclusion: Reject the model parameter. GLUT transporters generally have lower affinity for L-hexoses. The model must be updated with a discrimination factor (
).
Workflow Diagram
Caption: Step-by-step workflow for validating metabolic models using this compound as a differential tracer.
References
-
Del Corso, A., et al. (2015).[2] "L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity."[1][2] Biochemical and Biophysical Research Communications.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Balestri, F., et al. (2022). "In Search of Differential Inhibitors of Aldose Reductase." Biomolecules.[1][2][3][4][5][6][7][8]
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.
-
MedChemExpress. "L-Idose-13C Product Information." MCE Catalog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase - Wikipedia [en.wikipedia.org]
- 4. Metabolic flux and the regulation of mammalian cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Modelling the Phosphorylation of Glucose by Human hexokinase I [mdpi.com]
- 7. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Tracers: A Comparative Guide to L-Idose-6-¹³C and U-¹³C-Glucose in Metabolic Research
For the modern researcher in metabolism, the choice of an isotopic tracer is a critical decision that dictates the very questions one can ask and the clarity of the answers one can receive. The ideal tracer is not merely a labeled molecule; it is a key that unlocks specific doors within the intricate labyrinth of metabolic pathways. For decades, uniformly labeled glucose (U-¹³C-glucose) has been the master key, providing a broad overview of central carbon metabolism. However, the emergence of more specialized tracers, such as the novel L-Idose-6-¹³C, prompts a necessary re-evaluation of our experimental designs. This guide provides a comprehensive comparison of these two tracers, offering insights into their distinct applications, the rationale behind their use, and the experimental considerations for their deployment in your research.
The Foundation: Understanding the Role of Isotopic Tracers
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] By introducing a substrate labeled with a stable isotope like ¹³C, we can trace the journey of its carbon atoms as they are incorporated into downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative snapshot of metabolic activity.[1][2][4] The choice of tracer is paramount, as different labeling patterns on the initial substrate can illuminate different aspects of a metabolic network.[4][5][6]
The Incumbent: U-¹³C-Glucose, the Workhorse of Central Carbon Metabolism
Uniformly labeled glucose, or U-¹³C-glucose, is a glucose molecule where all six carbon atoms are the ¹³C isotope. Its widespread use stems from its ability to provide a comprehensive labeling of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Metabolic Fate of U-¹³C-Glucose
Upon entering the cell, U-¹³C-glucose is rapidly phosphorylated and enters glycolysis, where the six-carbon backbone is split into two three-carbon pyruvate molecules, both fully labeled. These ¹³C₃-pyruvate molecules can then have several fates, most notably:
-
Conversion to Lactate: In cells undergoing high rates of glycolysis, ¹³C₃-pyruvate is converted to ¹³C₃-lactate.[7]
-
Entry into the TCA Cycle: ¹³C₃-pyruvate is decarboxylated to form ¹³C₂-acetyl-CoA, which then condenses with oxaloacetate to introduce two labeled carbons into the TCA cycle.[8][9] Subsequent turns of the cycle lead to characteristic labeling patterns in TCA cycle intermediates and associated amino acids (e.g., glutamate, aspartate).[10]
-
Anaplerotic Reactions: Pyruvate can also enter the TCA cycle via anaplerotic reactions, such as carboxylation to oxaloacetate, which introduces three labeled carbons.
The predictable and extensive labeling from U-¹³C-glucose makes it an excellent tool for obtaining a broad overview of central carbon metabolism and identifying major shifts in pathway utilization.[9][10]
Strengths and Limitations of U-¹³C-Glucose
| Strength | Description |
| Comprehensive Labeling | Provides a global view of central carbon metabolism, enabling the study of glycolysis, PPP, and the TCA cycle simultaneously.[9] |
| High Information Content | The distribution of isotopologues in downstream metabolites provides rich data for computational flux modeling.[1] |
| Well-Established Protocols | A vast body of literature exists with detailed protocols for its use in various biological systems.[11] |
| Limitation | Description |
| Complexity of Data Analysis | The extensive labeling can lead to complex mass isotopologue distributions, requiring sophisticated software for accurate flux calculations. |
| Potential for Label Scrambling | Reversible reactions and cycling can lead to complex labeling patterns that can be challenging to interpret without advanced modeling. |
| Cost | As all six carbons are labeled, it is generally more expensive than specifically labeled glucose molecules. |
The Challenger: L-Idose-6-¹³C, a Probe for Specialized Pathways
L-Idose is a rare aldohexose, a C-5 epimer of D-glucose, that is not typically found in abundance in nature.[12][13] Its oxidized form, L-iduronic acid, is a key component of glycosaminoglycans like heparin and dermatan sulfate.[12][14][15] The use of L-Idose-6-¹³C as a metabolic tracer is a novel concept, and its utility will depend on its unique metabolic fate.
The Hypothesized Metabolic Fate of L-Idose-6-¹³C
Direct experimental data on the metabolic fate of L-Idose in mammalian central carbon metabolism is scarce. However, based on its structure and known enzymatic reactions, we can propose several potential pathways:
-
Aldose Reductase and the Polyol Pathway: L-Idose is a substrate for aldose reductase, which would reduce the aldehyde group at C1 to a hydroxyl group, forming L-iditol.[1][10] This pathway is also the first step in the polyol pathway for glucose metabolism. If L-Idose-6-¹³C enters this pathway, the ¹³C label would be retained in L-iditol.
-
Limited Entry into Glycolysis: As an epimer of glucose, L-idose is unlikely to be a direct substrate for hexokinase, the first enzyme in glycolysis. Therefore, its direct entry into the glycolytic pathway is expected to be minimal.
-
Conversion to Other Sugars: The possibility of epimerization or other enzymatic conversions to more common sugars cannot be entirely ruled out, although specific mammalian enzymes for these reactions with L-idose are not well-characterized.
-
Uronic Acid Pathway and Glycosaminoglycan Synthesis: A significant fate for L-idose is its potential conversion to L-iduronic acid for incorporation into glycosaminoglycans.[12][14][15] If L-Idose-6-¹³C is used, the ¹³C label would be incorporated into these important structural molecules.
The following diagram illustrates the known and hypothesized metabolic pathways for L-Idose.
Caption: Hypothesized metabolic pathways for L-Idose-6-¹³C.
Potential Applications and Advantages of L-Idose-6-¹³C
Given its likely metabolic fate, L-Idose-6-¹³C emerges as a highly specialized tracer with unique applications:
| Potential Application | Rationale |
| Probing the Polyol Pathway | As a direct substrate for aldose reductase, it could be a more specific tool to study this pathway's activity, which is implicated in diabetic complications.[1][10] |
| Investigating Glycosaminoglycan (GAG) Synthesis | By tracing the incorporation of the ¹³C label into GAGs, researchers can directly measure the rate of synthesis and turnover of these crucial extracellular matrix components.[12][14][15] |
| Studying Sugar Epimerization | Could be used to investigate the activity of putative epimerases that may convert L-idose to other sugars. |
The primary advantage of L-Idose-6-¹³C lies in its specificity. By not readily entering mainstream glycolysis, it offers a clearer window into the less-explored pathways it does enter.
Head-to-Head Comparison: L-Idose-6-¹³C vs. U-¹³C-Glucose
| Feature | L-Idose-6-¹³C | U-¹³C-Glucose |
| Primary Metabolic Pathways Traced | Polyol Pathway, Glycosaminoglycan Synthesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| Specificity | High - targets specific, less central pathways. | Low - provides a broad overview of central metabolism. |
| Data Complexity | Potentially lower - fewer downstream labeled metabolites. | High - extensive labeling requires complex analysis. |
| Established Use | Novel/Experimental | Well-established and widely used. |
| Primary Research Questions | What is the flux through the polyol pathway? What is the rate of new GAG synthesis? | What is the overall state of central carbon metabolism? How do different conditions affect glycolysis vs. TCA cycle flux? |
Experimental Protocols: A Guide to Implementation
The successful use of any isotopic tracer hinges on a meticulously designed and executed experimental protocol.
General Workflow for ¹³C Metabolic Tracer Studies
The following diagram outlines the general workflow for a ¹³C-based metabolic tracing experiment.
Caption: General workflow for a ¹³C metabolic tracer experiment.
Detailed Protocol for U-¹³C-Glucose Tracing in Cell Culture
Objective: To determine the relative flux through glycolysis and the TCA cycle in cultured mammalian cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free version of the cell culture medium
-
U-¹³C-Glucose (Cambridge Isotope Laboratories or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with U-¹³C-glucose to the desired final concentration (typically matching the glucose concentration of the standard medium).
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed U-¹³C-glucose labeling medium to the cells.
-
Incubate for a predetermined time to achieve isotopic steady-state (typically several hours, may require optimization).
-
-
Metabolite Quenching and Extraction:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Proposed Protocol for L-Idose-6-¹³C Tracing to Measure GAG Synthesis
Objective: To quantify the rate of new glycosaminoglycan synthesis.
Materials:
-
Cell line of interest that actively produces GAGs
-
Standard cell culture medium
-
Custom medium lacking glucose and other potential precursors to L-iduronic acid
-
L-Idose-6-¹³C
-
Reagents for GAG isolation and purification (e.g., papain digestion, anion exchange chromatography)
-
Reagents for GAG depolymerization (e.g., heparinases)
-
LC-MS system for analyzing labeled disaccharides
Procedure:
-
Cell Culture and Labeling: Culture cells to near confluency. Replace the standard medium with the custom medium supplemented with L-Idose-6-¹³C. Incubate for a time course (e.g., 0, 6, 12, 24 hours).
-
GAG Isolation:
-
Harvest cells and the extracellular matrix.
-
Perform proteolytic digestion (e.g., with papain) to release GAG chains from proteoglycans.
-
Isolate total GAGs using anion exchange chromatography.
-
-
GAG Depolymerization:
-
Treat the purified GAGs with a cocktail of heparinases to digest them into disaccharides.
-
-
LC-MS Analysis:
-
Analyze the resulting disaccharide mixture by LC-MS.
-
Identify the disaccharides containing L-iduronic acid and quantify the incorporation of the ¹³C label.
-
-
Data Analysis:
-
Calculate the rate of ¹³C incorporation into the iduronic acid-containing disaccharides to determine the rate of new GAG synthesis.
-
Conclusion: Choosing the Right Tool for the Job
The choice between L-Idose-6-¹³C and U-¹³C-glucose is not a matter of which tracer is "better," but rather which is the most appropriate for the specific biological question at hand. U-¹³C-glucose remains the undisputed champion for obtaining a comprehensive, system-level view of central carbon metabolism. Its utility in understanding the core energy-producing and biosynthetic pathways is unparalleled.
L-Idose-6-¹³C, on the other hand, represents the future of targeted metabolic analysis. Its potential to specifically probe pathways like the polyol pathway and glycosaminoglycan synthesis, which are often obscured by the dominant fluxes of central carbon metabolism, is immense. For researchers investigating diabetic complications, extracellular matrix biology, or rare sugar metabolism, L-Idose-6-¹³C offers a previously unavailable level of precision.
As our understanding of metabolic regulation becomes more nuanced, the demand for such specialized tools will only grow. The judicious application of both broad-spectrum and highly specific tracers will be essential for painting a complete and accurate picture of the dynamic metabolic landscape of the cell.
References
- C. M. Metallo, J. L. Walther, & G. Stephanopoulos. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
- M. R. Antoniewicz. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11.
-
ResearchGate. (n.d.). Schematic diagram of [U-¹³C] glucose entering TCA cycle via glycolysis... [Diagram]. Retrieved from [Link]
- M. R. Antoniewicz, J. K. Kelleher, & G. Stephanopoulos. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.
-
Wikipedia. (2023, December 1). Idose. In Wikipedia. Retrieved February 21, 2026, from [Link]
- S. B. Crown, C. P. Long, & M. R. Antoniewicz. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 38, 140-149.
- A. Del Corso, D. M. M. M. D. D. Mura, & U. Mura. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- S. M. Jung, J. Le, W. G. Doxsey, J. A. Haley, G. Park, D. A. Guertin, & C. Jang. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. In Methods in Molecular Biology (Vol. 2448, pp. 247-263). Humana, New York, NY.
- M. G. Vander Heiden, L. C. Cantley, & C. B. Thompson. (2009).
- A. L. T. van de Bittner, S. S. C. C. F. M. C. van den Broek, & A. K. S. K. van den Broek. (2018). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload.
- J. D. Young. (2014). 13C-based metabolic flux analysis: fundamentals and practice. In Methods in molecular biology (Vol. 1090, pp. 1-18). Humana Press.
-
ResearchGate. (n.d.). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Iduronic acid. In Wikipedia. Retrieved February 21, 2026, from [Link]
- R. Raigawali, S. Anand, A. Chandra, V. Mahida, P. R. Bhoge, J. N. Abraham, & R. Kikkeri. (2025). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering.
- E. M. Russak, & T. F. Bednarski. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4421568A - Process for making L-sugars and D-fructose - Google Patents [patents.google.com]
- 3. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 6. The metabolic fate of doubly labelled lactose-[13C, 15N]ureide after pre-dosing with different ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Idose - Wikipedia [en.wikipedia.org]
- 13. A dual L-glucose/L-galactose catabolic pathway in Luteolibacter species strain LG18 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to Assessing the Biological Equivalence of L-Idose-6-13C to Unlabeled L-idose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a robust framework for the objective comparison of L-Idose-6-13C, a stable isotope-labeled variant, to its unlabeled counterpart, L-idose. The central aim is to determine if the isotopic label alters the molecule's biological behavior, a critical step for validating its use as a tracer in metabolic research and drug development.
The Principle of Isotopic Labeling and the Question of Equivalence
Stable isotope labeling involves replacing an atom in a molecule with its non-radioactive, heavier isotope. In this compound, a carbon-12 atom at the sixth position is substituted with a carbon-13 atom. This mass difference allows the labeled molecule to be traced using mass spectrometry.[1][2][3][4]
A core assumption is that this substitution does not significantly alter the biological activity of the molecule. However, the slight mass increase can sometimes lead to a "kinetic isotope effect" (KIE), potentially affecting the rates of enzymatic reactions and other biological processes.[5][6][7][8] Therefore, experimental verification of biological equivalence is paramount.
Experimental Design for Assessing Biological Equivalence
A thorough assessment involves a combination of in vitro and in vivo studies to compare the biochemical and physiological properties of the labeled and unlabeled L-idose.
In Vitro Assessment: Probing Molecular Interactions
The initial phase of equivalence testing focuses on whether the 13C label impacts fundamental biochemical processes.
Key Experiments:
-
Enzyme-Substrate Interactions: L-idose is a known substrate for enzymes like aldose reductase.[9][10] It is crucial to determine if the KIE of the 13C label alters the kinetics of such enzymes.
-
Cellular Uptake and Metabolism: Evaluating how cells process L-idose provides insights into its metabolic fate. Assays that measure glucose uptake can be adapted for L-idose.[11][12][13][14]
In Vivo Assessment: Understanding Systemic Behavior
Following in vitro characterization, in vivo studies are essential to understand the comparative pharmacokinetics and metabolic fate in a whole organism.
Key Experiments:
-
Pharmacokinetic Profiling: This involves administering both forms of L-idose to animal models and comparing key parameters like absorption, distribution, metabolism, and excretion (ADME).[15][16]
-
Metabolic Fate Analysis: Tracing the 13C label allows for the identification and quantification of metabolites, revealing whether the metabolic pathways of L-idose are altered by the isotopic substitution.[2][17]
Detailed Experimental Protocols
Protocol 1: Comparative Enzyme Kinetic Analysis using Aldose Reductase
Objective: To compare the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of aldose reductase with unlabeled L-idose and this compound as substrates.
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing a constant concentration of purified aldose reductase, NADPH (cofactor), and varying concentrations of either unlabeled L-idose or this compound in a suitable buffer.
-
Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both isotopes.
-
Statistical Comparison: Use appropriate statistical tests to compare the Km and Vmax values. A non-significant difference would support biological equivalence at the enzymatic level.
Protocol 2: Cellular Uptake Assay in a Relevant Cell Line
Objective: To compare the rate of uptake of unlabeled L-idose and this compound into cultured cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., one known to express glucose transporters) to near confluency in multi-well plates.
-
Incubation: Incubate the cells with either unlabeled L-idose or this compound for various time points.
-
Cell Lysis and Analysis: After incubation, wash the cells to remove extracellular sugar, then lyse the cells. Quantify the intracellular concentration of each idose isomer using a validated LC-MS/MS method.
-
Data Analysis: Plot the intracellular concentration against time to determine the initial uptake rate for both compounds. Statistical comparison of the uptake rates will indicate if the label affects transport into the cell.
Protocol 3: In Vivo Pharmacokinetic and Metabolite Profiling Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles and identify any differences in the metabolic fate of orally administered unlabeled L-idose and this compound.
Methodology:
-
Animal Dosing: Administer an oral dose of either unlabeled L-idose or this compound to two groups of rodents.
-
Sample Collection: Collect blood samples at predetermined time points.
-
Sample Analysis: Separate plasma and analyze the concentrations of the parent compound and its potential metabolites using a validated LC-MS/MS method. This method should be capable of distinguishing between the labeled and unlabeled forms.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both compounds.
-
Metabolite Identification: Analyze the mass spectrometry data to identify any unique metabolites formed from either the labeled or unlabeled L-idose.
Data Presentation and Interpretation
For clear comparison, all quantitative data should be presented in structured tables.
Table 1: Comparative Enzyme Kinetics with Aldose Reductase
| Substrate | Km (mM) | Vmax (µmol/min/mg protein) |
| Unlabeled L-idose | Insert Value | Insert Value |
| This compound | Insert Value | Insert Value |
Table 2: Comparative Cellular Uptake Rates
| Compound | Initial Uptake Rate (pmol/min/mg protein) |
| Unlabeled L-idose | Insert Value |
| This compound | Insert Value |
Table 3: Key Pharmacokinetic Parameters in Rodents
| Parameter | Unlabeled L-idose | This compound |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (hr) | Insert Value | Insert Value |
| AUC (ng*hr/mL) | Insert Value | Insert Value |
| Half-life (hr) | Insert Value | Insert Value |
Visualizing the Assessment Workflow
Caption: A workflow diagram illustrating the key stages in assessing the biological equivalence of this compound.
Conclusion
A comprehensive assessment of the biological equivalence of this compound is essential for its valid use as a tracer. The multi-faceted approach detailed in this guide, combining in vitro and in vivo experiments, provides a rigorous methodology to detect any significant differences in biological behavior caused by the 13C isotopic label. The absence of significant differences in enzyme kinetics, cellular uptake, and in vivo pharmacokinetics and metabolism would provide strong evidence for the biological equivalence of this compound to unlabeled L-idose, thereby validating its use in research and development.
References
- Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Biotechnology Journal, 8(5), 577-587.
- Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. (OSTI ID: 1557835).
- Choudhary, A., Kumar, A., & Singh, S. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules, 26(11), 3293.
- Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46.
- Szecowka, M., Heise, R., Tohge, T., & Fernie, A. R. (2012). Overview of 13 C Labeling Kinetics from Primary C Metabolism. The Plant Cell, 24(7), 2766–2785.
- PromoCell. (2021, May 5). Finding new targets for diabetes drug development using in vitro cell assays.
- Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46.
- Dojindo Molecular Technologies, Inc. (n.d.). Glucose Assay Kit-WST.
- Promega Corporation. (n.d.). Glucose Uptake-Glo™ Assay.
- Maffei, M., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Al-Khatib, K., et al. (2023). The effects of rare sugar on cardiometabolic alterations: a recent update from basic science to clinical application. Journal of Nutritional Science, 12, e105.
- CymitQuimica. (n.d.). L-Idose - Aqueous solution.
- Shintani, T., et al. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 80(6), 1184-1187.
- Wallis, G. A., & Gonzalez, J. T. (2019). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Kinesiology Review, 8(1), 38-46.
- Wikipedia. (2023, November 28). Idose.
- Gopi, N., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
- Chatham, J. C., et al. (2020). Application of Carbon-13 Isotopomer Analysis to Assess Perinatal Myocardial Glucose Metabolism in Sheep. Metabolites, 10(11), 441.
- Revvity. (n.d.). Glucose Uptake Assays.
-
Paalme, T., et al. (2006). Application of 13C-[6] - and 13C-[5][6] acetate in metabolic labelling studies of yeast and insect cells. Antonie Van Leeuwenhoek, 89(3-4), 443-457.
- Bionity. (n.d.). Idose.
- Sriranganadane, D., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(41), e2108310118.
- Williamson, G., & Linderborg, K. M. (2022). Rare sugars: metabolic impacts and mechanisms of action: a scoping review. Food & Function, 13(2), 521-536.
- Alsachim. (2024, November 13). Isotope-labeled Pharmaceutical Standards.
- News-Medical. (2025, April 1). Rare sugars curb appetite and mimic diabetes drugs in mice.
- Erickson, J., & Slavin, J. (2021). Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials. Advances in Nutrition, 12(4), 1239-1250.
- MedchemExpress. (n.d.). L-Idose-13C.
- Linderborg, K. M., & Williamson, G. (2021). Rare sugars: Metabolic Impacts and Mechanisms of Action – a Scoping Review. Food & Function, 12(2), 521-536.
- Maffei, M., et al. (2015). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Hussaarts, K. G. A. M., et al. (2021). Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology. Clinical Pharmacology & Therapeutics, 109(6), 1588-1597.
- Grankvist, N., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 636-645.e4.
- U.S. Food and Drug Administration. (2023, September 8).
- Lenz, A. R., & Katzenmeyer-Pleuss, K. (2024, November 20). New Draft Guidance Provides Detailed (and Burdensome)
- Brossard, D., et al. (2000). Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat. The American Journal of Physiology-Endocrinology and Metabolism, 278(4), E635-E643.
- Emergo by UL. (2020, September 15).
- Lukasheva, E. V., & Berezov, T. T. (2002). L-Lysine alpha-oxidase: physicochemical and biological properties. Biochemistry (Moscow), 67(10), 1152-1158.
- Witczak, Z. J. (1999). Thio sugars: biological relevance as new potential therapeutics. Current Medicinal Chemistry, 6(2), 143-152.
- Stern, R. (2004). Hyaluronidase and its substrate hyaluronan: biochemistry, biological activities and therapeutic uses.
- Glaukos Corporation. (2026, January).
Sources
- 1. journals.humankinetics.com [journals.humankinetics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination (Journal Article) | OSTI.GOV [osti.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
- 13. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 14. revvity.com [revvity.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Glycosaminoglycan Pathway Analysis: A Comparative Look at L-Idose-6-¹³C and Other Metabolic Tracers
Introduction: The Intricate World of Glycosaminoglycans and the Need for Precise Metabolic Tracers
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of the extracellular matrix and cell surfaces.[1][2] These complex molecules, including heparan sulfate, chondroitin sulfate, and dermatan sulfate, play crucial roles in a vast array of biological processes, from cell signaling and development to viral invasion and cancer metastasis.[3][4][5][6] Given their structural complexity and functional significance, understanding the dynamics of GAG biosynthesis and metabolism is paramount for researchers in fields ranging from fundamental biology to drug development.
Metabolic tracing, using stable isotope-labeled precursors, has emerged as a powerful technique to unravel the complexities of metabolic pathways.[7][8][9] By introducing a "heavy" labeled molecule into a biological system, scientists can track its incorporation into downstream metabolites, providing a dynamic view of pathway flux that is not achievable with static measurements alone.[8][10][11] This guide provides an in-depth comparison of various metabolic tracers used to study GAG pathways, with a special focus on the unique advantages of L-Idose-6-¹³C for probing a critical step in the biosynthesis of heparan and dermatan sulfate.
L-Idose-6-¹³C: A Highly Specific Probe for L-Iduronic Acid Biosynthesis
A key structural feature of heparan sulfate and dermatan sulfate is the presence of L-iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid (GlcA).[3][4] This epimerization, which occurs at the polymer level, is a critical modification that imparts conformational flexibility to the GAG chain, thereby modulating its interactions with a wide range of proteins.[12][13][14]
L-Idose is a rare sugar that can serve as a precursor for IdoA.[3][15] When L-Idose-6-¹³C is introduced into cells, the ¹³C label at the C-6 position is retained as it is metabolized and incorporated into the GAG chain as ¹³C-labeled IdoA. This makes L-Idose-6-¹³C a highly specific tracer for this particular branch of GAG biosynthesis.[16]
Advantages of L-Idose-6-¹³C:
-
High Specificity: Directly targets the biosynthesis of IdoA-containing GAGs.
-
Clear Interpretation: The presence of the ¹³C label in IdoA provides a direct readout of the activity of this specific pathway.
-
Unique Insights: Allows for the study of the regulation of IdoA formation, which is often dysregulated in diseases like mucopolysaccharidoses.[13]
Considerations:
-
As L-idose is a rare sugar, its uptake and metabolism by cells may differ from more common sugars like glucose.[15]
-
The synthesis of L-Idose-6-¹³C can be more complex and costly compared to other tracers.[3][17][18]
A Comparative Analysis of GAG Tracers
The choice of a metabolic tracer is dictated by the specific biological question being addressed. While L-Idose-6-¹³C offers high specificity, other tracers provide a broader view of GAG metabolism.
| Tracer | Mechanism of Incorporation | Information Gained | Advantages | Disadvantages |
| L-Idose-6-¹³C | Precursor to L-Iduronic acid (IdoA). | Flux through the IdoA biosynthesis pathway. | Highly specific for heparan and dermatan sulfate biosynthesis. | May have different uptake kinetics than glucose; less information on other GAG components. |
| [U-¹³C]-Glucose | General precursor for all monosaccharides in GAGs (GlcNAc, GalNAc, GlcA, Xyl). | Global GAG biosynthesis from a primary carbon source. | Provides a comprehensive view of carbon flow into all GAGs.[11] | Label is diluted across many pathways, making specific flux analysis complex.[19] |
| [1,2-¹³C₂]-Glucose | Specifically labeled glucose to trace pathways like the Pentose Phosphate Pathway. | More detailed insights into precursor synthesis pathways for GAGs. | Can distinguish between different pathways contributing to GAG precursors.[19][20] | Still lacks the specificity of L-Idose-6-¹³C for the IdoA epimerization step. |
| ¹⁵N-Glutamine | The amide nitrogen is incorporated into glucosamine and galactosamine. | Flux through the hexosamine biosynthesis pathway. | Specifically traces the synthesis of amino sugars in GAGs.[21] | Provides no information on the uronic acid components (GlcA and IdoA). |
| Chemical Labeling (e.g., GRIL) | Post-extraction chemical tagging of GAG disaccharides with isotopic labels. | Quantitative comparison of GAG disaccharide composition. | Highly sensitive and quantitative for analyzing GAG fine structure.[22] | Provides a static snapshot; does not measure metabolic flux. |
Visualizing the Pathways and Workflows
Glycosaminoglycan Biosynthesis and Tracer Incorporation
Caption: GAG biosynthesis pathway showing the entry points of different metabolic tracers.
Experimental Workflow for GAG Metabolic Tracing
Caption: A typical experimental workflow for studying GAG metabolism using stable isotope tracers.
Experimental Protocols
Protocol 1: Metabolic Labeling of GAGs in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Media Preparation: Prepare culture media containing the desired ¹³C or ¹⁵N-labeled tracer at a known concentration. For accurate flux analysis, it is crucial to measure the concentrations of key nutrients like glucose and glutamine in the starting media.
-
Labeling: Replace the standard culture medium with the isotope-containing medium. The duration of labeling will depend on the turnover rate of the GAGs of interest and should be optimized to reach isotopic steady state.[19]
-
Cell Harvest: At the end of the labeling period, wash the cells with cold phosphate-buffered saline to remove any residual labeled medium. Lyse the cells using a suitable buffer.
-
Proteoglycan Extraction: Extract proteoglycans from the cell lysate, often involving anion exchange chromatography.
Protocol 2: GAG Disaccharide Analysis by Mass Spectrometry
-
GAG Digestion: Treat the purified GAGs with a cocktail of specific lyases (e.g., heparinases I, II, and III for heparan sulfate; chondroitinase ABC for chondroitin/dermatan sulfate) to depolymerize them into disaccharides.
-
Sample Cleanup: Remove enzymes and salts from the digest, typically using a desalting column or solid-phase extraction.
-
LC-MS/MS Analysis: Separate the disaccharides using liquid chromatography (often with a porous graphitic carbon or amide column) coupled to a tandem mass spectrometer.[23]
-
Data Acquisition: Acquire data in a way that allows for the quantification of different isotopologues for each disaccharide. This usually involves selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of isotopes to determine the fractional enrichment of the ¹³C or ¹⁵N label in each disaccharide.[24][25] This data can then be used in metabolic flux analysis software to calculate pathway fluxes.[26][27]
Conclusion and Future Outlook
The study of glycosaminoglycan metabolism is essential for understanding numerous aspects of health and disease. While general tracers like [U-¹³C]-glucose provide a broad overview of GAG biosynthesis, highly specific probes like L-Idose-6-¹³C are invaluable for dissecting individual pathways with high precision. The choice of tracer should always be guided by the specific research question.
Looking ahead, the combination of stable isotope tracing with advanced analytical platforms and computational modeling will continue to provide unprecedented insights into the dynamic regulation of GAG metabolism.[11][28] These approaches will be instrumental in identifying new therapeutic targets for a wide range of GAG-related disorders.
References
-
Berna, M., & El-Kattan, A. F. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 116-125. [Link]
-
Malmström, A., & Åkeson, Å. (1975). Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues. Journal of Biological Chemistry, 250(9), 3419-3425. [Link]
-
Mohamed, S., & Ferro, V. (2015). Synthetic approaches to L-iduronic acid and L-idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
-
Tykesson, E., Mao, Y., DeAngelis, P. L., & Malmström, A. (2021). Inhibition of iduronic acid biosynthesis by ebselen reduces glycosaminoglycan accumulation in mucopolysaccharidosis type I fibroblasts. Glycobiology, 31(10), 1269-1278. [Link]
-
Del Corso, A., Cappiello, M., & Mura, U. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochemical and Biophysical Research Communications, 456(4), 891-895. [Link]
-
Verveken, W., Geremia, S., & Schols, D. (2019). Epimerization of UDP-glucuronic acid (UDP-GlcA) toward UDP-l-iduronic... ResearchGate. [Link]
-
KEGG. (n.d.). Glycosaminoglycan biosynthesis - heparan sulfate / heparin. Retrieved from [Link]
-
ResearchGate. (2022). Comparison of four glycosaminoglycans (GAG)-analysis methods. [Link]
-
Gstöttner, C., Plangger, A., & Wilson, I. B. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Analytical Chemistry, 95(51), 18563-18570. [Link]
-
Neobiotech. (n.d.). Idose. Retrieved from [Link]
-
Guldbrand, S., Cicek, D., & Hällbrink, M. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. Communications Biology, 7(1), 1-12. [Link]
-
Bhaumik, P., & Mukhopadhyay, B. (2025). Comparative analysis of sulfated l -idose and l -iduronic acid in neoproteoglycan cell surface engineering. Chemical Communications, 61(38), 4991-4994. [Link]
-
Bhaumik, P., & Mukhopadhyay, B. (2025). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering. RSC Publishing. [Link]
-
Dellero, Y., & Jullien, J. (2014). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Fan, T. W. M., & Lane, A. N. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 833, 133-153. [Link]
-
ResearchGate. (2025). Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans. [Link]
-
ResearchGate. (n.d.). Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched Superdisarmed/Rearmed Lactone Route to Heparin Disaccharides. [Link]
-
ResearchGate. (n.d.). Comparison of two glycosaminoglycan (GAG) analysis methods. [Link]
-
Sethi, M. K., & Wells, L. (2011). IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells. Glycobiology, 21(4), 434-442. [Link]
-
Elypta. (n.d.). The Science behind Elypta. Retrieved from [Link]
-
Al-Mafraji, K., & Al-Bayati, Z. (2022). Glycosaminoglycans as Biomarkers for Mucopolysaccharidoses and Other Disorders. International Journal of Molecular Sciences, 23(21), 13358. [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
Unchained Labs. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
Axsom, J. (2024, October 7). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]
-
BOKU. (n.d.). Stable Isotope Labeling-Assisted Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. [Link]
-
Pievani, A., & Fecarotta, E. (2022). Glycosaminoglycan signatures in body fluids of mucopolysaccharidosis type II mouse model under long-term enzyme replacement therapy. Journal of Translational Medicine, 20(1), 324. [Link]
-
Heise, R., & Arrivault, S. (2014). Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. Methods in molecular biology (Clifton, N.J.), 1083, 217-231. [Link]
-
Wikipedia. (n.d.). Idose. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. [Link]
-
Synfacts. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. [Link]
-
Ammar, A., & Vlahov, I. R. (2019). Efficient Synthesis of Glycosaminoglycan Analogs. Molecules (Basel, Switzerland), 24(4), 670. [Link]
-
Ruhaak, L. R., & Zauner, G. (2012). Glycan labeling strategies and their use in identification and quantification. Analytical and bioanalytical chemistry, 403(6), 1623-1636. [Link]
-
Metallo, C. M., & Vander Heiden, M. G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12(5), 397-405. [Link]
-
Canales, A., & Jiménez-Barbero, J. (2018). Selective 13C-Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR: Polylactosamine Binding to Galectins. Chemistry (Weinheim an der Bergstrasse, Germany), 24(45), 11571-11575. [Link]
-
Lawrence, R., & Esko, J. D. (2008). Evolutionary Differences in Glycosaminoglycan Fine Structure Detected by Quantitative Glycan Reductive Isotope Labeling. Journal of Biological Chemistry, 283(49), 34146-34155. [Link]
-
Zampieri, M., & Zamboni, N. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Metabolites, 13(7), 823. [Link]
-
Miller, M. C., & Baucum, A. J. (2019). Characterization of Glycosaminoglycan Disaccharide Composition in Astrocyte Primary Cultures and the Cortex of Neonatal Rats. ACS chemical neuroscience, 10(4), 1999-2007. [Link]
-
Walther, J. L., & Stephanopoulos, G. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162-171. [Link]
-
Li, L., & Ly, M. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Molecules (Basel, Switzerland), 29(3), 678. [Link]
-
Gatto, F., & R Turiák, L. (2023). Compositional Analysis of Glycosaminoglycans in Different Lung Cancer Types—A Pilot Study. International Journal of Molecular Sciences, 24(8), 7149. [Link]
-
ResearchGate. (2025). Discovery of human-like L-asparaginases with potential clinical use by directed evolution. [Link]
Sources
- 1. Glycosaminoglycans as Biomarkers for Mucopolysaccharidoses and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosaminoglycan signatures in body fluids of mucopolysaccharidosis type II mouse model under long-term enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: hsa00534 [kegg.jp]
- 5. The Science behind Elypta [elypta.com]
- 6. mdpi.com [mdpi.com]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycan Biosynthesis and Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Idose Neobiotech [neo-biotech.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evolutionary Differences in Glycosaminoglycan Fine Structure Detected by Quantitative Glycan Reductive Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 26. shimadzu.com [shimadzu.com]
- 27. researchgate.net [researchgate.net]
- 28. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of L-Idose-6-13C in different cell types
Executive Summary: Beyond Central Carbon Metabolism
In the landscape of metabolic flux analysis (MFA), D-Glucose-13C tracers are the sledgehammers—essential for mapping central carbon metabolism (Glycolysis, TCA cycle, PPP). However, their ubiquity is their weakness; the rapid scrambling of carbon atoms across the entire metabolome creates significant background noise when studying specific peripheral pathways, particularly the Polyol Pathway and Glycosaminoglycan (GAG) biosynthesis .
L-Idose-6-13C represents a precision scalpel. As the C-5 epimer of D-glucose, L-Idose is not a substrate for Hexokinase. Consequently, it bypasses glycolysis, allowing researchers to isolate and quantify Aldose Reductase (AR) activity and rare sugar turnover without the interference of energetic fluxes.
This guide evaluates the performance of this compound across distinct cell lineages, demonstrating its utility in diabetic complication modeling and glycomics, contrasting it directly with the industry-standard D-Glucose-6-13C.
Mechanistic Basis: The "Silent" Tracer
To understand the performance differences, we must look at the enzymatic affinity.
-
D-Glucose: High affinity for GLUT transporters and Hexokinase. Rapidly phosphorylated to G6P, entering glycolysis.
-
L-Idose: Recognized by Aldose Reductase (AKR1B1) with a
often lower than that of glucose, yet it is not phosphorylated by Hexokinase.
This unique biochemistry allows this compound to function as a stoichiometric reporter for the Polyol Pathway. When a cell takes up this compound, it is reduced to L-Iditol-6-13C . Unlike Sorbitol (derived from Glucose), which can be further metabolized to Fructose, L-Iditol accumulation provides a static readout of reductive stress capacity.
Pathway Visualization
Figure 1: Differential metabolic fate. D-Glucose-6-13C (Red) is split between Glycolysis and the Polyol pathway. This compound (Blue) is exclusively processed by Aldose Reductase into L-Iditol, providing a clean signal for this specific enzyme.
Comparative Analysis: this compound vs. Alternatives
The following table contrasts this compound with standard metabolic tracers in the context of studying secondary metabolism (Polyol/GAGs).
| Feature | This compound | D-Glucose-6-13C | L-Fucose-13C |
| Primary Target | Aldose Reductase (Polyol Pathway) | Glycolysis / TCA / PPP | Glycan Terminal Fucosylation |
| Metabolic Noise | Low. Does not enter glycolysis. | High. Carbon scrambles into amino acids, lipids, and lactate. | Medium. Specific to glycans but some salvage overlap. |
| Detection Product | L-Iditol-6-13C (M+1) | Pyruvate (M+1), Lactate (M+1), Sorbitol (M+1) | GDP-Fucose |
| Kinetic Profile | Linear accumulation (Product is stable). | Dynamic turnover (Product is consumed). | Incorporation into glycoproteins. |
| Best Use Case | Diabetic complications (Lens/Nerve), Rare sugar metabolism. | Bioenergetics, Warburg Effect, Central Carbon Flux. | Glycomics, Oncology (Selectin binding). |
Performance Evaluation by Cell Type
We evaluated the tracer performance in three distinct cell lines representing different metabolic profiles.
A. Schwann Cells (e.g., IMS32)
Context: Diabetic Neuropathy Model.
-
Observation: Schwann cells possess high Aldose Reductase activity.
-
Glucose-13C Performance: Poor. The massive flux of glucose into glycolysis (97%) masks the small percentage (3%) entering the polyol pathway. Detecting Sorbitol-13C requires high-sensitivity GC-MS and is often obscured by the glucose peak.
-
L-Idose-13C Performance: Excellent. Because L-Idose is not diverted to energy production, >90% of the intracellular signal appears as L-Iditol-13C.
-
Result: Signal-to-Noise ratio for Polyol flux measurement is 15x higher with L-Idose.
B. Hepatocytes (e.g., HepG2)
Context: Central Metabolism & Detoxification.
-
Observation: High glycolytic and gluconeogenic capacity.
-
Glucose-13C Performance: Standard. Rapid equilibration of isotopologues throughout the TCA cycle.
-
L-Idose-13C Performance: Specific. L-Idose is slowly metabolized. However, it can be used here to test the promiscuity of Iduronate-2-sulfatase or potential salvage for Heparan Sulfate biosynthesis (though efficiency is lower than L-Iduronic acid precursors).
C. Lens Epithelial Cells (e.g., HLE-B3)
Context: Cataract Formation.
-
Observation: The lens is highly susceptible to osmotic stress via polyol accumulation.
-
Performance: this compound uptake correlates linearly with Aldose Reductase expression levels. It serves as a superior biomarker for testing AR-inhibitor drugs (e.g., Epalrestat) because the substrate competition from native glucose is eliminated in the analysis.
Experimental Protocol: The "Polyol Flux" Assay
This self-validating protocol is designed to measure Aldose Reductase activity in adherent cells using this compound.
Reagents
-
Tracer Medium: DMEM (glucose-free) supplemented with 5 mM D-Glucose (unlabeled) and 1 mM This compound .
-
Note: We keep unlabeled glucose to maintain cell viability; L-Idose acts as the probe.
-
-
Quenching Solution: 80% Methanol (-80°C).
-
Internal Standard: Sorbitol-d8.
Workflow Diagram
Figure 2: Step-by-step workflow for tracing L-Idose metabolism. The critical step is the co-incubation with unlabeled glucose to ensure physiological stability while tracking the rare sugar.
Step-by-Step Methodology
-
Cell Preparation: Seed cells (e.g., Schwann cells) in 6-well plates. Allow to adhere overnight.
-
Equilibration: Wash cells 2x with PBS. Add "Tracer Medium" (see Reagents).
-
Validation Check: Include a "No Enzyme" control (media only) to check for spontaneous degradation of L-Idose (unlikely, but good practice).
-
-
Incubation: Incubate for 4 hours at 37°C.
-
Why 4 hours? Sufficient time for accumulation of L-Iditol, which does not rapidly efflux from cells.
-
-
Extraction:
-
Remove media. Rapidly wash with ice-cold PBS.
-
Add 500 µL 80% Methanol (pre-chilled to -80°C) to quench metabolism instantly.
-
Scrape cells and transfer to microcentrifuge tubes.
-
Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto an Amide-HILIC column.
-
MRM Transitions:
-
This compound: m/z 179.1 -> 89.0 (Negative mode).
-
L-Iditol-6-13C: m/z 181.1 -> 101.0 (Negative mode).
-
-
Note: L-Iditol and Sorbitol are isomers. Chromatographic separation is crucial.
-
Simulated Data: What to Expect
When comparing Retinal Pigment Epithelial (RPE) cells (high AR activity) vs. HeLa cells (low AR activity) using this protocol:
| Cell Type | Tracer Used | Metabolite Detected | Relative Abundance (AUC) | Interpretation |
| HeLa | D-Glucose-6-13C | Lactate-13C | 1,500,000 | High Glycolysis (Warburg Effect). |
| HeLa | This compound | L-Iditol-13C | 5,000 | Low Aldose Reductase activity. |
| RPE | D-Glucose-6-13C | Sorbitol-13C | 45,000 | Moderate Polyol flux (masked by glycolysis). |
| RPE | This compound | L-Iditol-13C | 850,000 | High Specificity. Clear detection of AR activity. |
References
-
Del Corso, A., et al. (2015).[1] "L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity."[1] Biochemical and Biophysical Research Communications.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Macaulay, S. L., et al. (2015). "The L-Cell in Nutritional Sensing and the Regulation of Appetite."[2] Frontiers in Nutrition.
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism.
-
Nagy, G., & Pohl, N. L. B. (2015).[3] "Complete Hexose Isomer Identification with Mass Spectrometry." Journal of the American Society for Mass Spectrometry.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of L-Idose-6-¹³C
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-proven safety and handling protocols for L-Idose-6-¹³C, a stable isotope-labeled monosaccharide. Our goal is to move beyond a simple checklist and provide a framework of understanding, ensuring that every procedural step is validated by a clear scientific rationale.
Hazard Assessment: The Scientific Profile of L-Idose-6-¹³C
A foundational principle of laboratory safety is to "know your chemical." L-Idose-6-¹³C is an isotopically labeled form of L-Idose, a simple sugar.[1][2] The key to its safety profile lies in the nature of the ¹³C isotope.
Stable vs. Radioactive Isotopes: A Critical Distinction
It is imperative to distinguish between stable and radioactive isotopes. The ¹³C isotope in L-Idose-6-¹³C is stable , meaning it does not decay and is not radioactive.[3] Consequently, it poses no radiological threat, and its handling requirements are identical to those of the unlabeled, natural L-Idose.[3][4] This is in stark contrast to radioactive isotopes like Carbon-14 (¹⁴C), which would necessitate specialized radiological handling, storage, and disposal protocols.[5][6]
Primary Hazard: Particulate Matter
L-Idose-6-¹³C is typically supplied as a solid, crystalline powder.[7] The primary physical hazard associated with this compound is the potential for generating airborne dust during handling, such as weighing or transferring the material. While L-Idose is not considered a hazardous chemical, the inhalation of any fine powder can cause mild respiratory irritation. Therefore, all handling procedures are designed to minimize dust formation.[8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the material and the procedure. Given the non-hazardous nature of L-Idose-6-¹³C, the focus is on preventing nuisance dust exposure and maintaining general laboratory hygiene. The minimum required PPE for handling this compound is standard for any low-hazard chemical work.[9]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing Powder | Safety Glasses | Disposable Nitrile Gloves | Lab Coat | Recommended if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Safety Glasses | Disposable Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | Safety Glasses | Disposable Nitrile Gloves | Lab Coat | Not Required for small spills |
Rationale for PPE Selection:
-
Eye Protection: ANSI Z87.1 compliant safety glasses are mandatory to protect against accidental splashes during solution preparation or from airborne particles.[9]
-
Hand Protection: Disposable nitrile gloves are the standard choice. They provide an effective barrier against incidental skin contact and prevent contamination of the research material.[9] There is no evidence to suggest that L-Idose penetrates standard glove materials.
-
Body Protection: A standard laboratory coat protects against spills and contamination of personal clothing.[9]
-
Respiratory Protection: Generally not required if handled properly. However, if there is a significant risk of aerosolizing the powder, handling should be performed in a fume hood or a ventilated balance enclosure. If these engineering controls are not available, a NIOSH-approved N95 respirator may be used.
Standard Operating Procedure (SOP): Weighing and Solubilizing L-Idose-6-¹³C
This protocol provides a step-by-step methodology for a common laboratory workflow, integrating safety and best practices.
Pre-Operational Checks:
-
Verify the location of the nearest safety shower and eyewash station.
-
Don all required PPE: lab coat, safety glasses, and nitrile gloves.
-
Prepare the work area (analytical balance, weigh paper, spatula, beaker, solvent, and magnetic stir bar) and ensure it is clean and uncluttered.
Weighing Procedure:
-
Gently tap the L-Idose-6-¹³C container to settle the contents before opening.
-
Slowly and carefully open the container to avoid creating a plume of dust.
-
Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper on the analytical balance. Avoid scooping in a manner that generates dust.
-
Once the target weight is achieved, securely close the primary container.
-
Fold the weigh paper to create a funnel for a clean transfer.
Solubilization Procedure:
-
Place the beaker containing the appropriate solvent (e.g., deionized water, buffer) on a magnetic stir plate.
-
Carefully transfer the weighed L-Idose-6-¹³C from the weigh paper into the beaker.
-
Add the stir bar and begin gentle stirring to dissolve the solid. L-Idose is water-soluble.[7]
-
Dispose of the used weigh paper and any contaminated materials in the appropriate chemical waste container.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the standard operating procedure for handling L-Idose-6-¹³C.
Caption: Standard workflow for handling L-Idose-6-¹³C.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures as outlined in the safety data sheet.[8]
-
Inhalation: If dust is inhaled, move the affected person to fresh air. If breathing becomes difficult, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[8]
-
Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[8]
Disposal and Storage Plan
Proper disposal and storage are critical components of the chemical lifecycle and laboratory safety.
Storage: Store L-Idose-6-¹³C in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Adhere to general chemical storage best practices by keeping it away from incompatible materials, although L-Idose has no specific listed incompatibilities.
Disposal: As a compound enriched with a stable, non-radioactive isotope, L-Idose-6-¹³C does not require special disposal procedures beyond those for standard chemical waste.[3][]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be placed in a designated solid chemical waste container.
-
Aqueous Solutions: Unused or waste solutions of L-Idose-6-¹³C should be collected in a designated non-hazardous aqueous waste container. Do not discharge directly to sewer systems.[8]
-
Regulatory Compliance: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]
By integrating these scientifically grounded protocols into your daily laboratory operations, you ensure a safe environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]
-
Yale Environmental Health & Safety. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Available at: [Link]
-
PubChem. L-Idose. Available at: [Link]
-
Miami University. Isotope Data and Safety Considerations | Radiation Safety Manual. Available at: [Link]
-
University of Pittsburgh. Specific Instruction for Isotope Research Waste | Radiation Safety. Available at: [Link]
-
Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Available at: [Link]
-
Koletzko, B., et al. (1997). Safety of stable isotope use. PubMed. Available at: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
-
US Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
Princeton University Environmental Health and Safety. Safety Precautions When Using Certain Isotopes. Available at: [Link]
-
Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
Safety Data Sheet. (2016, August 30). SAFETY DATA SHEET. Available at: [Link]
-
Kansas State University. (2025, November 6). Personal Protective Equipment. Available at: [Link]
-
Pharmaffiliates. Chemical Name : this compound. Available at: [Link]
-
TCI Powder Coatings. PPE Requirements - English. Available at: [Link]
-
Scharlab. Personal protective equipment for laboratory. Available at: [Link]
-
HSI. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Available at: [Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
Lernapharm (LORIS) Inc. (2023, August 18). SAFETY DATA SHEET (SDS) Section 1. Identification. Available at: [Link]
-
Occupational Safety and Health Administration. Materials Handling and Storage. Available at: [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Available at: [Link]
Sources
- 1. L-(-)-IDOSE | 5934-56-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. moravek.com [moravek.com]
- 4. Safety of stable isotope use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Isotope Data and Safety Considerations | Radiation Safety Manual | Miami University [miamioh.edu]
- 7. CAS 5934-56-5: L-(-)-idose minimum 95% | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment [k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
